Isochroman-4-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXTZAZUFUWSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491796 | |
| Record name | 1H-2-Benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20924-56-5 | |
| Record name | 1H-2-Benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure and Stereochemistry of Isochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isochroman-4-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. As a privileged structure, it is found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. These activities include antihypertensive, acetylcholinesterase inhibition, and cardioprotective effects, making this compound and its derivatives promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core structure, stereochemistry, synthesis, and biological significance of isochroman-4-ones, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.
Core Structure and Physicochemical Properties
The foundational structure of this compound consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring. The systematic IUPAC name for this compound is 2,3-dihydro-1H-isochromen-4-one.
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Appearance | Solid |
| Melting Point | 46-48 °C |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below is a summary of typical spectroscopic data for the parent this compound.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-5 |
| ~7.55 | t | 1H | H-7 |
| ~7.35 | t | 1H | H-6 |
| ~7.20 | d | 1H | H-8 |
| ~4.80 | s | 2H | H-1 |
| ~4.60 | s | 2H | H-3 |
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~192.0 | C-4 |
| ~138.0 | C-8a |
| ~134.0 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-6 |
| ~127.5 | C-4a |
| ~122.0 | C-8 |
| ~70.0 | C-1 |
| ~68.0 | C-3 |
Mass Spectrometry (Electron Ionization):
The fragmentation pattern in mass spectrometry provides key information for identifying the this compound core. Common fragmentation pathways involve the loss of CO, as well as cleavage of the dihydropyranone ring.
Stereochemistry
The stereochemistry of this compound derivatives is a critical aspect that significantly influences their biological activity. The introduction of substituents at positions 1 and 3 of the heterocyclic ring can create one or two stereocenters, leading to the formation of enantiomers and diastereomers.
Asymmetric synthesis is therefore crucial for accessing stereochemically pure this compound derivatives. Various stereoselective synthetic strategies have been developed to control the absolute and relative stereochemistry of these compounds. For instance, organocatalytic intramolecular Mannich reactions have been employed to synthesize 4-aminoisochromanones with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee).
Synthesis of Isochroman-4-ones
A variety of synthetic routes to the this compound core and its derivatives have been reported. A common and efficient method is the Parham-type cyclization.
Experimental Protocol: Parham-Type Cyclization for (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] Synthesis
This protocol describes a key step in the total synthesis of the natural product (±)-XJP, a potent antihypertensive agent. The synthesis involves an intramolecular cyclization of a lithiated species with an internal Weinreb amide electrophile.
Materials:
-
Appropriately substituted bromoaryl Weinreb amide precursor
-
tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., pentane)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve the bromoaryl Weinreb amide precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of t-BuLi (typically 2.2 equivalents) to the cooled solution. The reaction mixture is typically stirred at this temperature for a short period (e.g., 1 minute) to allow for the lithium-halogen exchange and subsequent intramolecular cyclization.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup by extracting the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
This method has been shown to provide good to excellent yields, with the synthesis of (±)-XJP being achieved in a 54% overall yield over six steps.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Biological Activities and Signaling Pathways
This compound derivatives have been reported to exhibit a range of pharmacological activities. The following tables summarize key quantitative data for some of the most significant biological effects.
Antihypertensive Activity
Several this compound derivatives have shown potent antihypertensive effects. The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] and its analogs have been a particular focus of these investigations.[1] The mechanism of action for some of these compounds involves the inhibition of the angiotensin-converting enzyme (ACE) or acting as α1-adrenergic receptor antagonists.
| Compound | Target | Activity | Reference |
| (±)-XJP | ACE | Potent antihypertensive activity in renal hypertensive rats | [1] |
| Hybrid 6e | α1-adrenergic receptor | Significant reduction in systolic and diastolic blood pressure in SHRs |
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound have been designed and synthesized as potent inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.
| Compound | IC₅₀ (AChE) | Selectivity (AChE/BuChE) | Reference |
| 9d | 8.9 nM | >230 | |
| 10a | 1.61 nM | - |
Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms and signaling pathways modulated by this compound derivatives. For instance, certain cardioprotective hybrids of this compound have been shown to regulate the AMPK signaling pathway and influence fatty acid metabolism. Additionally, some derivatives have been found to modulate the PI3K/Akt/eNOS signaling pathway, which is involved in endothelial function.
Caption: Key signaling pathways influenced by this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological properties, leading to potent and selective compounds with diverse biological activities. The detailed understanding of its structure, stereochemistry, and synthesis, as presented in this guide, provides a solid foundation for researchers in the field. Further exploration of the signaling pathways modulated by this compound derivatives will undoubtedly open new avenues for the treatment of a range of diseases, from hypertension to neurodegenerative disorders. The quantitative data and experimental protocols compiled herein are intended to facilitate these future research endeavors.
References
Isochroman-4-one Derivatives: A Comprehensive Technical Guide on Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The isochroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and underlying mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents.
Anticancer Activity
This compound derivatives have shown promising cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Data Presentation: Anticancer Activity of this compound and Related Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound and structurally related chroman-4-one derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 |
| Spiro[chroman-2,4′-piperidin]-4-one | Compound 16 (sulfonyl spacer) | MCF-7 (Breast) | 0.31 |
| A2780 (Ovarian) | 5.62[1] | ||
| HT-29 (Colorectal) | 3.55[1] | ||
| Compound 15 (trimethoxyphenyl) | MCF-7 (Breast) | 18.77[1] | |
| A2780 (Ovarian) | 47.05[1] | ||
| HT-29 (Colorectal) | 31.62[1] | ||
| 4H-Chromen-4-one | Marine Streptomyces Derivative | Human Colon Carcinoma | 9.68 µg/ml[2][3] |
| Human Prostate Adenocarcinoma | 9.93 µg/ml[2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: PI3K/Akt Inhibition
A key mechanism underlying the anticancer activity of some this compound derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table presents the in vitro anti-inflammatory activity (IC50 values) of selected isocoumarin derivatives, a class of compounds closely related to isochroman-4-ones.
| Compound | Assay | IC50 (µM) |
| Setosphamarin A | Nitric Oxide Inhibition | 23.17[4] |
| Setosphamarin B | Nitric Oxide Inhibition | 35.79[4] |
| Setosphamarin C | Nitric Oxide Inhibition | 28.45[4] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits 50% of nitric oxide production.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of this compound derivatives are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Antimicrobial Activity
A number of this compound and related chroman-4-one derivatives have been reported to exhibit activity against a range of pathogenic bacteria and fungi, highlighting their potential in the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity of Chroman-4-one Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some chroman-4-one derivatives against various microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Compound 4a-d | Bacillus subtilis | 32[5] |
| Staphylococcus epidermidis | 32[5] | ||
| Compound 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64[5] | |
| 4H-Chromen-4-one | Marine Streptomyces Derivative | Bacillus subtilis | 0.25[2][3] |
| Micrococcus luteus | 0.5 (MBC)[2][3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of the core this compound structure is outlined below.
General Synthetic Workflow
Example Synthetic Protocol: Synthesis of 3-Phenylisochroman-1-one
This protocol describes a general method for the synthesis of a 3-phenylisochroman-1-one derivative.
Step 1: Bromination of 2-Methylbenzoic Acid A mixture of 2-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride is refluxed to afford 2-(bromomethyl)benzoic acid.
Step 2: Esterification The resulting 2-(bromomethyl)benzoic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to yield methyl 2-(bromomethyl)benzoate.
Step 3: Wittig Reaction The methyl 2-(bromomethyl)benzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment of the phosphonium salt with a base followed by reaction with benzaldehyde (or a substituted benzaldehyde) in a Wittig reaction affords a stilbene derivative.
Step 4: Cyclization The stilbene derivative undergoes an intramolecular cyclization reaction, often promoted by a palladium catalyst, to form the 3-phenylisochroman-1-one core structure.
Note: Specific reaction conditions, including solvents, temperatures, and catalysts, may vary depending on the desired substituents on the this compound scaffold.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The exploration of their therapeutic potential in preclinical and clinical studies will be crucial in translating the promising in vitro findings into tangible clinical benefits. The continued investigation of this fascinating scaffold holds great promise for the development of new and effective therapeutic agents for a range of human diseases.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
The Multifaceted Biological Activities of Isochroman-4-ones: A Technical Review for Drug Discovery
An in-depth exploration of the burgeoning therapeutic potential of isochroman-4-one scaffolds, detailing their diverse biological activities, underlying mechanisms, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The this compound core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including cardiovascular disease, neurodegenerative disorders, infectious diseases, and oncology. This technical guide provides a comprehensive review of the key biological activities of this compound derivatives, presents quantitative data in a structured format, details the experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Diverse Pharmacological Profile of this compound Derivatives
This compound and its analogues have been extensively investigated, revealing a broad spectrum of pharmacological effects. The key activities identified include antihypertensive, acetylcholinesterase (AChE) inhibitory, antimicrobial, and anticancer effects.
Antihypertensive Activity
Certain this compound derivatives have demonstrated significant potential as antihypertensive agents. A notable example is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, which has been shown to possess potent antihypertensive activity.[1] Hybrids of this natural product with N-substituted isopropanolamine moieties have been synthesized and evaluated for their β1-adrenoceptor blocking effect, a key mechanism for controlling blood pressure.[2] Some of these hybrids exhibited effects comparable to the well-known antihypertensive drug propranolol.[2] Further modifications, such as the introduction of nitric oxide (NO)-releasing moieties, have also been explored to enhance their antihypertensive efficacy.[3]
Acetylcholinesterase (AChE) Inhibition
In the quest for new treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Several novel this compound hybrids bearing an N-benzyl pyridinium moiety have been designed and synthesized as potent AChE inhibitors.[4] One derivative, in particular, exhibited an exceptionally low IC50 value of 8.9 nM, indicating very high potency.[4] Further studies on this compound derivatives derived from natural products have also yielded compounds with potent anti-AChE activity.[5][6]
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated for their activity against a range of pathogenic microbes. For instance, a 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to be highly potent against Bacillus subtilis and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values of 0.25 µg/mL and 0.5 µg/mL, respectively.[7] Spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have also been synthesized and shown to possess moderate to excellent antibacterial and antifungal activities.[8]
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of research. Studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.[9] For example, a 3-(4-chlorophenyl)isochroman-1-one derivative displayed an IC50 value of 15.8 µM against the MCF-7 human breast cancer cell line.[9]
Quantitative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of selected this compound derivatives.
Table 1: Antihypertensive and β-Adrenergic Blocking Activity of this compound Derivatives
| Compound | Biological Activity | Assay System | Potency | Reference |
| (±)-7,8-dihydroxy-3-methyl-isochromanone-4 | Antihypertensive | Renal Hypertensive Rats | Potent | [1] |
| This compound-isopropanolamine hybrid (IIId) | β1-adrenoceptor blocking | Isolated Rat Atria | Comparable to propranolol | [2] |
| This compound oxime ether hybrid (Ic) | β1-adrenoceptor blocking | Isolated Rat Atria | 52.2% inhibition at 10⁻⁷ mol·L⁻¹ | [10] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound | IC50 Value (nM) | Reference |
| (Z)-4-((7,8-dimethoxy-4-oxoisochroman-3-ylidene)methyl)-1-(4-fluorobenzyl)pyridin-1-ium bromide (9d) | 8.9 | [4] |
| (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (10a) | 1.61 | [6] |
| Donepezil (Reference Drug) | 12.06 | [6] |
Table 3: Antimicrobial Activity of this compound and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [7] |
| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [7] |
| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Bacillus subtilis | 32 | [8] |
| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Staphylococcus epidermidis | 32 | [8] |
| Amoxicillin (Reference Drug) | Bacillus subtilis | 64 | [8] |
| Ampicillin (Reference Drug) | Bacillus subtilis | 78 | [8] |
Table 4: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast Cancer) | 15.8 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of the key experimental protocols used to assess the biological activities of this compound derivatives.
Vasodilation Assay in Thoracic Aortic Rings
This ex vivo method assesses the vasorelaxant effects of compounds on isolated arterial segments.
-
Tissue Preparation: Thoracic aortic rings (approximately 3 mm in length) are excised from euthanized animals (e.g., rats) and placed in cold Krebs-Henseleit (K-H) buffer. Surrounding connective and adipose tissues are carefully removed.[11]
-
Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[11]
-
Tensioning and Equilibration: An initial passive tension is applied to the rings, and they are allowed to equilibrate for a set period, with the buffer being replaced regularly.[11]
-
Contraction: Vasoconstriction is induced by adding a contractile agent, such as phenylephrine, to the organ bath.[11]
-
Dose-Response Curve: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner at increasing concentrations. The relaxation at each concentration is recorded as a percentage of the maximal contraction induced by phenylephrine.[11]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[12]
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), DTNB solution, the AChE enzyme, and the test compound at various concentrations.[12]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for binding.[12]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).[12]
-
Measurement: The absorbance at 412 nm is measured over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16]
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.
PI3K/Akt Signaling Pathway
Research suggests that isochromanone derivatives may exert their anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9]
Caption: Simplified PI3K/Akt signaling pathway and the potential inhibitory action of this compound derivatives.
Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of this compound derivatives.
Caption: A generalized workflow for the synthesis, in vitro screening, and evaluation of this compound derivatives for anticancer activity.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including antihypertensive, acetylcholinesterase inhibitory, antimicrobial, and anticancer effects, highlight the significant potential of this class of compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts focused on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies will be crucial in translating the therapeutic promise of this compound derivatives into clinical applications. The continued exploration of this chemical space is anticipated to yield new and effective treatments for a range of human diseases.
References
- 1. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel hybrids of natural this compound bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Isochroman-4-one CAS number and chemical identifiers
An In-depth Technical Guide to Isochroman-4-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound of interest in various chemical and pharmaceutical applications.
Chemical Identity and Properties
This compound, a derivative of isochroman, is a bicyclic organic compound. A thorough compilation of its chemical identifiers and physical properties is essential for its accurate use in research and development.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below, providing a standardized reference for this compound.
| Identifier Type | Value |
| CAS Number | 20924-56-5[1][2][3][4][5] |
| IUPAC Name | 1H-isochromen-4-one[1] |
| Synonyms | 3,4-Dihydro-1H-2-benzopyran-4-one[1][5] |
| Molecular Formula | C9H8O2[1][2] |
| Molecular Weight | 148.16 g/mol [2] |
| Canonical SMILES | O=C1COCC2=CC=CC=C12[1] |
| InChI | InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2[1] |
| InChI Key | OYXTZAZUFUWSIR-UHFFFAOYSA-N[1] |
| MDL Number | MFCD09744058[1][2] |
| EINECS Number | 819-563-6[1] |
Physical and Chemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Physical State | Solid[1] |
| Appearance | White to yellow solid or semi-solid |
| Melting Point | 48°C[1] |
| Relative Density | 1.098[1] |
| Purity | 95% - 96%[1] |
| Storage Temperature | Inert atmosphere, 2-8°C |
Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research. Several synthetic methodologies have been developed, each with its own advantages.
One-Pot Synthesis of this compound Derivatives
A one-pot method has been developed for the synthesis of this compound derivatives bearing an alkylidene moiety.[6] This approach involves the sequential reactions of intramolecular cyclization of an O,P-acetal containing an ester functional group, followed by a Horner–Wadsworth–Emmons (HWE) olefination with various aldehydes.[6]
Methodology:
-
The reaction is initiated by treating the O,P-acetal bearing an ester with lithium diisopropylamide (LDA), which facilitates an intramolecular cyclization.
-
The resulting intermediate then undergoes a Horner–Wadsworth–Emmons (HWE) olefination upon the addition of an aldehyde.
-
This one-pot procedure yields the corresponding this compound derivatives with an alkylidene group. The reaction has been shown to be effective with several aromatic aldehydes.[6]
Synthesis of Isochromano-[4,3-b] quinoline Derivatives
Derivatives of this compound, such as Isochromano-[4,3-b] quinoline, have been synthesized through a condensation reaction.[7]
Methodology:
-
This compound is condensed with o-aminobenzaldehyde or o-amino piperonal.
-
The reaction is carried out in the presence of sodium ethoxide.
-
This process yields Isochromano-[4,3-b] quinoline and 9,10-methylenedioxyisochromano-[4,3-b] quinoline, respectively.[7] Some of these derivatives have demonstrated antiphlogistic (anti-inflammatory) activity.[7]
Synthesis of a Cardioprotective this compound Hybrid
A hydrogen-sulfide-releasing this compound hybrid with cardioprotective properties has been synthesized.[8]
Methodology:
-
A commercially available benzaldehyde is reduced to the corresponding alcohol using sodium borohydride.[8]
-
The alcohol then reacts with N-methoxy-N-methyl-2-bromopropanamide to form a Weinreb amide.[8]
-
Cyclization of the Weinreb amide using t-BuLi as a base, followed by deprotection of a benzyl group, yields the this compound core.[8]
Biological Activity and Signaling Pathways
This compound and its derivatives have shown potential in modulating biological pathways, indicating their promise in drug development.
Antihypertensive Activity
This compound has been identified as having antihypertensive properties.[9] The proposed mechanism of action involves the inhibition of the angiotensin II type 1 receptor (AT1R).[9] Blockade of this receptor is a well-established strategy for the treatment of hypertension.
Cardioprotective Effects
A synthetic hybrid molecule containing the this compound scaffold and a hydrogen sulfide-releasing moiety has demonstrated significant cardioprotective effects.[8] This compound was shown to attenuate cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[8] The therapeutic effect is suggested to be a result of the combined properties of the this compound core and the released hydrogen sulfide.[8]
Below is a diagram illustrating a potential signaling pathway for the antihypertensive effects of this compound.
Caption: Proposed mechanism of antihypertensive action of this compound.
This guide provides a foundational understanding of this compound for scientific and research professionals. The compiled data and experimental insights aim to facilitate further investigation and application of this versatile compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemuniverse.com [chemuniverse.com]
- 3. CAS No.20924-56-5,this compound Suppliers [lookchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of this compound and Its Derivatives (Ⅳ)--Preparation of Analogues of Cinchophen [cjcu.jlu.edu.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | 20924-56-5 | VAA92456 | Biosynth [biosynth.com]
An In-depth Technical Guide on the Physicochemical Properties of Isochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-4-one, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making a thorough understanding of its core physicochemical properties essential for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its potential biological relevance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundation for its handling, formulation, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 20924-56-5 | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 48 °C | [1] |
| Boiling Point | 99 °C at 14 Torr | [1] |
| Density | 1.098 g/cm³ at 25 °C | [1] |
| LogP (Calculated for Isochroman-4-ol) | 1.2502 | [3] |
Spectroscopic Analysis
Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of this compound. Below are typical experimental protocols and data interpretation guidelines for NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: Bruker AVANCE 500 spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Procedure: A sample of this compound is dissolved in the chosen deuterated solvent. The solution is transferred to an NMR tube, and the spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
Data Interpretation: While specific peak assignments for this compound were not explicitly found, the expected regions for the proton and carbon signals can be predicted based on its structure and data from similar compounds. A general procedure for analyzing NMR spectra involves identifying the number of unique signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values (for ¹H NMR) to deduce the molecular structure.[5]
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Instrument: FT-IR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.
-
Procedure: The sample is placed in the IR beam, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[6]
Data Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:
-
C=O Stretch (Ketone): A strong absorption band around 1680-1725 cm⁻¹.
-
C-O-C Stretch (Ether): A strong absorption band in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Procedure: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[7]
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (148.16). The fragmentation pattern provides valuable structural information. While a detailed fragmentation analysis for this compound was not found, studies on related 4-acyl isochroman-1,3-diones suggest that fragmentation often occurs at atoms with high positive charge.[7] Common fragmentation pathways for ketones and ethers can be used to predict the fragmentation of this compound.[8][9]
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. A general and illustrative procedure involves the cyclization of a suitable precursor.
Experimental Protocol (General): A common approach involves the intramolecular cyclization of a 2-(halomethyl)phenylacetic acid derivative or a related compound. For instance, the synthesis of 6,7-dimethoxy-3-isochromanone has been achieved by reacting 3,4-dimethoxyphenylacetic acid with formalin in the presence of concentrated hydrochloric acid.[10] While this is for a derivative, a similar strategy could be adapted for the synthesis of the parent this compound. Another approach involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives to yield isochroman-4-ols, which could potentially be oxidized to this compound.[11]
Reactivity and Stability
Understanding the reactivity and stability of this compound is crucial for its storage, handling, and use in chemical reactions and biological assays.
-
Hydrolytic Stability: The lactone-like ether linkage in the this compound structure may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[12] Studies on similar structures suggest that the rate of hydrolysis is pH-dependent.[13]
-
Oxidative Stability: The benzylic ether and ketone functionalities may be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to determine its oxidative stability.
-
Photostability: Exposure to UV or visible light can potentially lead to degradation. Photostability testing according to ICH guidelines (e.g., exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) is recommended to assess its photostability.[14]
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promising biological activities, suggesting that the this compound core is a valuable pharmacophore.
AMPK Signaling Pathway
Some derivatives of this compound have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK has therapeutic potential in metabolic diseases such as type 2 diabetes. The general mechanism involves the binding of the activator to the AMPK complex, leading to its phosphorylation and subsequent activation of downstream targets that promote catabolic pathways and inhibit anabolic pathways.
α1-Adrenergic Receptor Antagonism
Certain hybrids of this compound have been designed and synthesized as novel α1-adrenergic receptor antagonists.[15] These compounds have shown potential as antihypertensive agents. The mechanism involves the blockade of α1-adrenergic receptors, which are G protein-coupled receptors, leading to the relaxation of smooth muscle and vasodilation.
Conclusion
This compound represents a valuable scaffold in the field of drug discovery. While its fundamental physicochemical properties are partially characterized, this guide highlights the need for further experimental investigation into its solubility, pKa, and detailed stability profile. The provided experimental protocols and insights into its spectroscopic analysis and potential biological activities offer a solid foundation for researchers and scientists to build upon. Future work should focus on filling the existing data gaps to fully exploit the therapeutic potential of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Potential therapeutic targets of isochroman-4-one analogs
An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochroman-4-One Analogs
Executive Summary
The this compound scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs derived from this core have been identified as potent modulators of several key therapeutic targets. This document provides a comprehensive technical overview of these targets, presenting quantitative data, detailed experimental protocols for target validation and characterization, and visualizations of the associated signaling pathways. The primary therapeutic targets discussed herein include Acetylcholinesterase (AChE) for neurodegenerative diseases, α1- and β1-adrenergic receptors for cardiovascular conditions, AMP-activated protein kinase (AMPK) for cardioprotection, Retinoid X Receptor (RXR) for oncological applications, and the induction of apoptosis as a mechanism for anticancer activity.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
This compound analogs have emerged as potent inhibitors of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. Notably, many of these analogs function as dual-binding site inhibitors, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. This dual inhibition not only enhances cholinergic transmission but may also interfere with AChE-induced aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's.
Quantitative Data: AChE Inhibitory Activity
The inhibitory potency of various this compound derivatives has been quantified using the Ellman's assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.
| Compound ID | Description | AChE IC50 (nM) | Reference |
| 9d | 1-(4-fluorobenzyl) substituted hybrid | 8.9 | [1] |
| 10a | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Potent, value <12.06 nM | [2] |
| Donepezil | Positive Control | 12.06 | [3] |
Experimental Protocol: Ellman's Assay for AChE Inhibition
This protocol details the colorimetric method for determining AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), 3 mM solution in buffer
-
Acetylthiocholine iodide (ATCI), 15 mM solution in buffer
-
Test compounds (this compound analogs) dissolved in DMSO or buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation: Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 200 µL phosphate buffer.
-
Control (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL vehicle (e.g., DMSO).
-
Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: To all wells (except the blank), add 20 µL of 3 mM DTNB solution followed by 20 µL of 15 mM ATCI solution to start the reaction.[4]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization: AChE Dual-Binding Inhibition
The following diagram illustrates the mechanism by which this compound analogs can inhibit AChE by binding simultaneously to two key sites within the enzyme's active site gorge.
Caption: Dual-site inhibition of Acetylcholinesterase (AChE) by an this compound analog.
Adrenergic Receptor Antagonism for Hypertension
Analogs of this compound have been developed as antagonists for both α1- and β1-adrenergic receptors, which are key regulators of blood pressure and cardiac function. Antagonism of these receptors is a well-established therapeutic strategy for managing hypertension.
Target: α1-Adrenergic Receptors
α1-Adrenoceptors are Gq-protein coupled receptors primarily located on vascular smooth muscle. Their stimulation by catecholamines leads to vasoconstriction and an increase in blood pressure. This compound hybrids have been designed to antagonize these receptors, promoting vasodilation.
Binding affinities (Ki) of this compound analogs for α1-adrenoceptor subtypes were determined through competitive radioligand binding assays.
| Compound ID | α1A-AR Ki (µM) | α1B-AR Ki (µM) | α1D-AR Ki (µM) | Selectivity Profile |
| Compound 2 | 0.49 | >10 | >10 | 38-fold selective for α1A over α1D |
| Compound 11 | >1 | >10 | 0.88 | 17-fold selective for α1D over α1B |
Data synthesized from reference[5].
This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes prepared from cells stably expressing human α1A-, α1B-, or α1D-adrenoceptors.
-
Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).
-
Non-specific binding control: Phentolamine (10 µM) or another suitable unlabeled antagonist.
-
Test compounds (this compound analogs) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C), cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
50 µL of test compound dilutions or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
-
50 µL of [3H]-Prazosin at a concentration near its Kd.
-
150 µL of the cell membrane preparation (protein concentration optimized beforehand).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.[6]
-
Filtration: Terminate the reaction by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The diagram below shows the Gq-protein mediated signaling cascade initiated by α1-adrenoceptor activation, which is blocked by this compound antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Active Anticancer Compounds Derived from Marine Sources [mdpi.com]
- 5. A Novel Structural Framework for α1A/D-Adrenoceptor Selective Antagonists Identified Using Subtype Selective Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Isochroman-4-one: A Technical Safety Profile and Preliminary Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-4-one is a heterocyclic organic compound with a molecular structure that forms the core of various natural products and synthetic molecules of pharmaceutical interest. As research into this compound and its derivatives expands, a thorough understanding of its safety profile and potential toxicity is paramount for guiding preclinical development and ensuring safe handling in a research environment. This technical guide provides a consolidated overview of the available safety information, preliminary toxicity data, and detailed experimental protocols for key toxicological assessments relevant to this compound.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below. It is important to note that while harmonized classifications exist, specific quantitative toxicity data such as LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for this compound are not publicly available. The classifications are therefore based on anticipated properties and require careful handling of the compound.
Table 1: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][3] |
| Endocrine Disruption | - | Substance identified as having endocrine disrupting properties.[1] |
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the supplier's SDS. Key recommendations include avoiding breathing dust/fumes, washing skin thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[1] In case of exposure, immediate medical attention is advised.[1]
Preliminary Toxicity Data
As of the latest literature review, specific preclinical toxicity studies detailing LD50 or comprehensive in vitro cytotoxicity (IC50) values for the parent compound, this compound, are not available. The hazard classifications are based on general toxicological principles for this class of compounds.
However, studies on derivatives of this compound provide some initial insights:
-
A hydrogen-sulfide-releasing this compound hybrid showed low cellular toxicity in Chinese Hamster Ovary (CHO) cells as determined by an MTT assay. This suggests that the core this compound structure may be amenable to modification to produce derivatives with favorable safety profiles.
It is crucial for any research program involving this compound to conduct thorough in-house toxicity assessments. The following sections provide detailed protocols for standard assays.
Experimental Protocols for Toxicological Assessment
In Vitro Cytotoxicity Assays
Assessing the cytotoxic potential of a compound is a critical first step in safety evaluation. The MTT and Neutral Red Uptake assays are two commonly used colorimetric methods.
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases can reduce MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Medium Removal: After the treatment period, remove the medium containing the test compound.
-
Neutral Red Incubation: Add medium containing a specific concentration of neutral red (e.g., 50 µg/mL) and incubate for approximately 3 hours.
-
Washing: Remove the neutral red medium and wash the cells with a wash solution (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.
References
The Isochroman-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The isochroman-4-one moiety, a bicyclic ether containing a ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse range of biologically active compounds. Initially identified in natural products, this core has been extensively explored by chemists to create synthetic derivatives targeting a wide array of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer. This guide provides a comprehensive overview of the history, synthesis, and biological applications of the this compound core, presenting key data, experimental protocols, and the underlying mechanisms of action.
A Historical Perspective: From Natural Products to Targeted Therapeutics
The journey of the this compound scaffold in medicinal chemistry began with the isolation of natural products. A key example is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a compound isolated from banana peels that demonstrated antihypertensive properties.[1][2] This discovery spurred further investigation into the this compound core, leading to the synthesis of numerous derivatives with improved potency and diverse biological activities. The scaffold's rigid structure provides a fixed orientation for appended functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies and rational drug design.[3][4] Over the years, this compound derivatives have been developed as potent and selective inhibitors for various enzymes and receptors.
Therapeutic Applications and Key Derivatives
The versatility of the this compound scaffold is evident in the breadth of its therapeutic applications. Researchers have successfully modified the core structure to target different biological pathways, leading to the development of agents for hypertension, Alzheimer's disease, diabetes, and cancer.
Antihypertensive Agents
Building upon the discovery of the natural product XJP, medicinal chemists have designed and synthesized novel this compound hybrids as potent antihypertensive agents. A significant strategy involves creating hybrids with arylpiperazine moieties, which are known pharmacophores for α1-adrenergic receptor antagonism.[5] This work has led to the identification of compounds with potent vasodilation effects and high affinity for the α1-adrenergic receptor.[5] Further innovations include the development of hybrids that release signaling molecules like nitric oxide (NO) or hydrogen sulfide (H2S) to enhance their cardiovascular protective effects.[1][2]
Table 1: Antihypertensive Activity of this compound Derivatives
| Compound | Biological Target | Activity | Reference |
|---|---|---|---|
| 6e (XJP-Arylpiperazine Hybrid) | α1-Adrenergic Receptor | Antagonistic Activity; comparable blood pressure reduction to naftopidil in SHRs | [5] |
| (±)-XJP | Not specified | Antihypertensive Activity | [1] |
| Hybrid 13-E (H2S-releasing) | Not specified | Cardioprotective, Alleviates Cardiac Interstitial Fibrosis | [2] |
| NO-releasing Hybrids | Not specified | Blood pressure reduction comparable to captopril |[1] |
Acetylcholinesterase (AChE) Inhibitors
In the realm of neurodegenerative diseases, this compound derivatives have been engineered as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. By designing hybrids that bear an N-benzyl pyridinium moiety, researchers have created dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] This dual-inhibition mechanism can lead to superior efficacy.
Table 2: Acetylcholinesterase Inhibitory Activity of this compound Derivatives
| Compound | Biological Target | IC50 | Selectivity (AChE/BuChE) | Reference |
|---|
| 9d (N-benzyl pyridinium hybrid) | Acetylcholinesterase (AChE) | 8.9 nM | >230 |[6] |
Antidiabetic Agents
The this compound scaffold has also been utilized to develop inhibitors of protein tyrosine phosphatase 1B (PTP1B), a major therapeutic target for type 2 diabetes and obesity. A series of novel isochroman mono-carboxylic acid derivatives were synthesized and evaluated, leading to the discovery of highly potent inhibitors.[7]
Table 3: PTP1B Inhibitory Activity of Isochroman Carboxylic Acid Derivatives
| Compound | Biological Target | IC50 | Reference |
|---|
| 4n (dithiolane derivative) | Protein Tyrosine Phosphatase 1B (PTP1B) | 51.63 ± 0.91 nM |[7] |
Anticancer Agents
While direct examples of this compound derivatives as potent anticancer agents are emerging, the related scaffold, chromen-4-one, has shown significant promise.[8] A key area of interest is the development of this compound-based Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, particularly those with BRCA mutations, through a concept known as synthetic lethality.[9][10]
Key Signaling Pathways
The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific biological signaling pathways.
α1-Adrenergic Receptor Signaling in Hypertension
This compound-based antihypertensive agents often function by blocking α1-adrenergic receptors in vascular smooth muscle. This antagonism prevents norepinephrine from binding and initiating a signaling cascade that leads to vasoconstriction, thereby promoting vasodilation and reducing blood pressure.
PARP Inhibition and Synthetic Lethality in Cancer
PARP inhibitors with an this compound core would function by blocking the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cancer cells with defective Homologous Recombination (HR) repair (e.g., BRCA-mutated cells), unrepaired SSBs accumulate and become lethal double-strand breaks (DSBs) during replication, leading to cell death.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of this compound Hybrids
A common synthetic route to this compound derivatives involves a multi-step process starting from readily available materials. The following is a generalized workflow.
Protocol 1: Synthesis of 3-bromo-7,8-dimethoxythis compound
-
Starting Material: 7,8-dimethoxythis compound is dissolved in a suitable solvent such as chloroform (CHCl3).
-
Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
Initiation: A catalytic amount of benzoyl peroxide (BPO) is added to initiate the reaction.
-
Reaction: The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the title compound.
(This protocol is a generalized representation based on common organic synthesis techniques for similar scaffolds.)
In Vitro Biological Assay
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and solutions of the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Procedure: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.
-
Enzyme Addition: Add 10 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and structurally rigid core have allowed for precise modifications to optimize potency and selectivity against a range of biological targets. The success in developing antihypertensive, neuroprotective, and antidiabetic agents highlights the platform's versatility. The future of this compound in medicinal chemistry appears bright, with significant potential in oncology, particularly in the development of targeted therapies like PARP inhibitors. Further exploration of this privileged scaffold, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Isochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the isochroman-4-one core structure. Due to the limited availability of complete, published spectroscopic data for the parent this compound, this guide utilizes data for a representative derivative, 6-Hydroxy-7-methoxy-3-methylthis compound , to illustrate the characteristic spectroscopic features. The principles and methodologies described herein are directly applicable to the analysis of this compound and its analogues.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data for 6-Hydroxy-7-methoxy-3-methylthis compound
The following table summarizes the ¹H NMR data for 6-Hydroxy-7-methoxy-3-methylthis compound, acquired in CDCl₃ at 400 MHz[1].
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.53 | s | - | 1H | Ar-H |
| 6.59 | s | - | 1H | Ar-H |
| 5.82 | s | - | 1H | Ar-OH |
| 4.83 | d | 4.3 | 2H | O-CH₂-Ar |
| 4.20 | q | 6.6 | 1H | CO-CH(CH₃) |
| 3.94 | s | - | 3H | O-CH₃ |
| 1.49 | d | 6.7 | 3H | CH-CH₃ |
¹³C NMR Data for 6-Hydroxy-7-methoxy-3-methylthis compound
The ¹³C NMR data provides insight into the number and types of carbon atoms in the molecule. The following data was acquired in CDCl₃ at 75 MHz[1].
| Chemical Shift (δ) ppm | Carbon Type |
| 194.77 | C=O (Ketone) |
| 154.57 | Ar-C |
| 147.81 | Ar-C |
| 137.23 | Ar-C |
| 136.33 | Ar-C |
| 128.64 | Ar-CH |
| 128.11 | Ar-CH |
| 127.55 | Ar-CH |
| 122.33 | Ar-C |
| 110.02 | Ar-CH |
| 106.18 | Ar-CH |
| 77.98 | O-CH₂-Ar |
| 70.84 | CO-CH(CH₃) |
| 66.60 | O-CH₃ |
| 56.22 | - |
| 15.88 | CH-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for the this compound scaffold include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2900-2800 | Aliphatic C-H | Stretch |
| ~1720-1680 | Ketone C=O | Stretch |
| ~1600, ~1450 | Aromatic C=C | Stretch |
| ~1250-1000 | C-O (Ether) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Hydroxy-7-methoxy-3-methylthis compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provided the following result[1]:
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 321.1097 | 321.1110 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI) is used.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is sprayed at a high voltage to generate ions. For EI, the sample is vaporized and bombarded with a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.
Visualization of Experimental Workflow and Data Logic
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Isochroman-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isochroman-4-one and its derivatives are significant heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules. Their structural motif is a key component in compounds exhibiting diverse biological activities, including potential as antidiabetic and insecticidal agents. The development of efficient and versatile synthetic routes to isochroman-4-ones from simple, readily available precursors is a topic of ongoing interest in synthetic organic chemistry and is crucial for the exploration of new drug candidates.
This document provides detailed application notes and protocols for two distinct and effective methods for the total synthesis of the this compound core structure. The selected methods are the Parham-type cyclization and the Oxa-Pictet-Spengler reaction, chosen for their efficiency and adaptability. A related protocol for the synthesis of an isochroman-3-one is also detailed to provide a broader synthetic context.
Method 1: Parham-Type Cyclization
The Parham-type cyclization is a powerful method for the formation of cyclic ketones. In the context of this compound synthesis, this intramolecular reaction involves the cyclization of an ortho-lithiated species onto an internal electrophile, such as a Weinreb amide. This approach is characterized by its high efficiency and rapid reaction times.[1]
Logical Workflow for Parham-Type Cyclization
Caption: Synthetic pathway for this compound via Parham-type cyclization.
Experimental Protocol
This protocol is a representative example based on the principles of Parham-type cyclization for the synthesis of isochroman-4-ones.
Step 1: Synthesis of the Weinreb Amide Precursor
-
Starting Material: 2-bromobenzoic acid.
-
To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the Weinreb amide precursor.
Step 2: Parham-Type Cyclization to this compound
-
Dissolve the Weinreb amide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add tert-butyllithium (t-BuLi, 2.2 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 minute.[1]
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Quantitative Data
| Step | Precursor | Key Reagents | Temperature | Time | Yield |
| Weinreb Amide Formation | 2-bromobenzoic acid | Oxalyl chloride, N,O-dimethylhydroxylamine | 0 °C to RT | 14 h | Good |
| Parham Cyclization | Weinreb Amide of 2-bromobenzoic acid derivative | t-BuLi | -78 °C | 1 min | Good to Excellent[1] |
Method 2: Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a versatile and direct method for the synthesis of isochromans from β-phenylethanols and an aldehyde or ketone.[2] Recent advancements have demonstrated the use of epoxides as aldehyde surrogates, which undergo a Meinwald rearrangement in situ, expanding the scope of this reaction.[2]
Logical Workflow for Oxa-Pictet-Spengler Reaction
Caption: Oxa-Pictet-Spengler synthesis of isochromans using an epoxide surrogate.
Experimental Protocol
This protocol is based on the use of an epoxide as an aldehyde surrogate in the Oxa-Pictet-Spengler reaction.[2]
-
To a solution of the β-phenylethanol (1.0 eq) in hexafluoroisopropanol (HFIP), add the corresponding epoxide (1.2 eq).
-
Add triflic acid (TfOH, 10 mol%) to the mixture.
-
Stir the reaction at room temperature for less than one hour.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized isochroman.
-
A subsequent oxidation step (e.g., with PCC or Dess-Martin periodinane) would be required to convert a resulting isochroman to an this compound, depending on the specific substitution pattern achieved.
Quantitative Data
| Reaction | Starting Materials | Key Reagents | Temperature | Time | Yield |
| Oxa-Pictet-Spengler | β-phenylethanol, epoxide | HFIP, TfOH | Room Temp. | < 1 h | High[2] |
Related Protocol: Synthesis of 6,7-Dimethoxy-3-isochromanone
While not an this compound, the synthesis of isochroman-3-ones from readily available phenylacetic acids is a well-established and informative procedure. The following protocol details the synthesis of 6,7-dimethoxy-3-isochromanone.[3]
Logical Workflow for Isochroman-3-one Synthesis
Caption: Synthesis of a substituted isochroman-3-one.
Experimental Protocol
-
Charge a 500-mL round-bottomed flask with 3,4-dimethoxyphenylacetic acid (49.0 g, 0.250 mole) and acetic acid (125 mL).[3]
-
Heat the stirred solution to 80 °C on a steam bath.
-
Rapidly add concentrated hydrochloric acid (40 mL) followed immediately by formalin (37% formaldehyde solution, 40 mL).[3]
-
Stir and heat the solution on the steam bath for 1 hour, during which the temperature should reach 90 °C.[3]
-
Cool the reaction mixture to room temperature and pour it into a mixture of chipped ice (650 g) and cold water (650 mL) with stirring.[3]
-
Extract the organic material with four 300-mL portions of chloroform.[3]
-
Wash the combined chloroform extracts with 5% aqueous sodium hydrogen carbonate until neutral, then with two portions of water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Remove the solvent on a rotary evaporator to yield crude 6,7-dimethoxy-3-isochromanone.[3]
-
Recrystallize the crude product from ethanol for further purification.[3]
Quantitative Data
| Starting Material | Key Reagents | Temperature | Time | Crude Yield | Recrystallized Yield |
| 3,4-Dimethoxyphenylacetic Acid | Formalin, HCl, Acetic Acid | 80-90 °C | 1 h | 83.7–85.1%[3] | 56.2–56.4%[3] |
Conclusion
The synthesis of isochroman-4-ones can be achieved through various efficient synthetic strategies. The Parham-type cyclization offers a rapid and high-yielding route from Weinreb amide precursors. The Oxa-Pictet-Spengler reaction provides a direct pathway from simple alcohols and aldehyde surrogates like epoxides, showcasing modern advancements in synthetic methodology. These protocols provide a solid foundation for researchers to access this important class of heterocyclic compounds for further investigation in medicinal chemistry and drug development.
References
Application Notes and Protocols: Gold-Catalyzed Oxidative Cycloalkoxylation for Isochroman-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isochroman-4-ones via a gold-catalyzed oxidative cycloalkoxylation of alkynes. This method offers a mild and efficient route to this important heterocyclic scaffold, which is a common motif in biologically active molecules.
Introduction
Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active agents. Traditional methods for their synthesis can require harsh conditions or multi-step procedures. The use of homogeneous gold catalysis has emerged as a powerful tool for the oxidative functionalization of alkynes under mild conditions. This protocol details a gold(I)-catalyzed oxidative cycloalkoxylation reaction that utilizes a pyridine N-oxide as an external oxidant to afford isochroman-4-ones from readily available ortho-alkynylbenzyl alcohol derivatives.[1]
Reaction Principle
The core of this methodology is the gold(I)-catalyzed activation of the alkyne moiety in the starting material. The gold catalyst acts as a π-acid, rendering the alkyne susceptible to nucleophilic attack. In this intramolecular reaction, the hydroxyl group of the ortho-alkynylbenzyl alcohol acts as the internal nucleophile. The subsequent oxidative cyclization is facilitated by an external oxidant, typically a pyridine N-oxide, leading to the formation of the desired isochroman-4-one skeleton. The reaction is characterized by its high functional group tolerance and operational simplicity.[1]
Experimental Protocols
General Procedure for the Synthesis of Isochroman-4-ones
This protocol is adapted from the work of Gagosz and co-workers.[1]
Materials:
-
(JohnPhos)Au(MeCN)SbF₆ (Gold catalyst)
-
Pyridine N-oxide (Oxidant)
-
Substituted ortho-alkynylbenzyl alcohol
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the substituted ortho-alkynylbenzyl alcohol (1.0 equiv.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add pyridine N-oxide (1.5 equiv.) to the solution.
-
In a separate vial, prepare a stock solution of the gold catalyst, (JohnPhos)Au(MeCN)SbF₆ (0.05 equiv., 5 mol%), in anhydrous DCM.
-
Add the catalyst solution to the reaction mixture dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various isochroman-4-ones, demonstrating the substrate scope of the reaction.
| Entry | Starting Material (R¹, R²) | Product | Yield (%) |
| 1 | R¹ = H, R² = Ph | 3-phenylthis compound | 85 |
| 2 | R¹ = H, R² = 4-MeC₆H₄ | 3-(p-tolyl)this compound | 82 |
| 3 | R¹ = H, R² = 4-ClC₆H₄ | 3-(4-chlorophenyl)this compound | 78 |
| 4 | R¹ = H, R² = n-Bu | 3-butylthis compound | 75 |
| 5 | R¹ = Me, R² = Ph | 1-methyl-3-phenylthis compound | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the gold-catalyzed synthesis of isochroman-4-ones.
Caption: General experimental workflow for this compound synthesis.
Proposed Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the gold-catalyzed oxidative cycloalkoxylation.
Caption: Proposed catalytic cycle for this compound synthesis.
Safety Precautions
-
Gold catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents are required, and reactions should be carried out under an inert atmosphere to prevent the deactivation of the catalyst.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The gold-catalyzed oxidative cycloalkoxylation of alkynes provides an efficient and versatile method for the synthesis of isochroman-4-ones. The mild reaction conditions and tolerance of various functional groups make this protocol a valuable tool for medicinal chemistry and natural product synthesis. The provided protocols and data serve as a comprehensive guide for researchers interested in applying this methodology in their own work.
References
Application Notes and Protocols for Asymmetric Synthesis of Chiral Isochroman-4-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral isochroman-4-one derivatives are significant structural motifs found in numerous bioactive natural products and pharmaceutical agents. Their synthesis in an enantiomerically pure form is of great interest for drug discovery and development. This document outlines key asymmetric strategies for the synthesis of these valuable chiral building blocks, providing detailed protocols and comparative data to guide researchers in this field. The strategies covered include organocatalytic intramolecular reactions and bimetallic-catalyzed cascade reactions, which offer high stereoselectivity and yields.
Strategy 1: Organocatalytic Asymmetric Intramolecular Mannich Reaction
This strategy provides an efficient, metal-free approach to synthesize 4-aminoisochroman-1-ones with high stereocontrol. The reaction proceeds via a one-pot intramolecular Mannich reaction of 2-oxopropyl-2-formylbenzoates with anilines, catalyzed by a chiral secondary amine, typically a proline derivative.[1][2] This method is distinguished by its operational simplicity, mild reaction conditions, and the generation of two adjacent stereocenters with excellent diastereoselectivity and enantioselectivity.[1]
Logical Relationship: Organocatalytic Cycle
References
Application Notes and Protocols: Synthesis and Evaluation of Isochroman-4-one Piperazine Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of isochroman-4-one hybrids incorporating a piperazine moiety. This class of compounds has garnered interest for its diverse pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties.[1][2][3][4] The following sections detail the synthetic protocols, present key quantitative data, and illustrate the experimental workflows for researchers interested in exploring these promising molecules.
Rationale for Synthesis
The this compound scaffold is a privileged structure in medicinal chemistry, found in various biologically active natural products and synthetic compounds.[4][5] Similarly, the piperazine ring is a common pharmacophore in many approved drugs, known to improve pharmacokinetic properties and interact with various biological targets.[2][6] The hybridization of these two moieties aims to create novel chemical entities with enhanced or unique biological activities by combining the structural features of both parent molecules. One notable application has been the development of these hybrids as potential antihypertensive agents, acting as α1-adrenergic receptor antagonists.[1]
Synthetic Workflow
The synthesis of this compound piperazine hybrids generally involves a multi-step process, starting from a suitable this compound precursor. A common strategy involves the introduction of a linker on the this compound core, which is then coupled with a desired piperazine derivative. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound piperazine hybrids.
Experimental Protocols
The following protocols are based on established synthetic methods for this class of compounds.[1]
General Synthesis of this compound Piperazine Hybrids
This protocol describes a general method for coupling an this compound intermediate with an arylpiperazine.
Materials:
-
7,8-dihydroxy-3-methyl-isochroman-4-one (or other suitable precursor)
-
1-(2-chloroethyl)piperazine (or other linker-containing piperazine)
-
Substituted arylpiperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
Synthesis of the Linker-Containing this compound:
-
To a solution of 7,8-dihydroxy-3-methyl-isochroman-4-one in DMF, add K₂CO₃.
-
Add 1-(2-chloroethyl)piperazine (or a similar alkylating agent) and stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Coupling with Arylpiperazine:
-
To a solution of the purified linker-containing this compound in a suitable solvent (e.g., acetonitrile), add the desired substituted arylpiperazine and K₂CO₃.
-
Reflux the mixture for a specified time (e.g., 24 hours), monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final hybrid compound by column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Quantitative Data Summary
The following tables summarize representative quantitative data for a series of synthesized this compound piperazine hybrids, including their antihypertensive activity.[1]
Table 1: Synthesis Yields of this compound Piperazine Hybrids
| Compound ID | Arylpiperazine Substituent | Yield (%) |
| 6a | Phenyl | 75 |
| 6c | 2-Methoxyphenyl | 82 |
| 6e | 2-Ethoxyphenyl | 85 |
| 6f | 2-Isopropoxyphenyl | 80 |
| 6g | 2,3-Dimethylphenyl | 78 |
| 6h | 2-Chlorophenyl | 72 |
| 6m | 3-Trifluoromethylphenyl | 65 |
| 6q | Naphthyl | 68 |
Table 2: In Vitro Vasodilation and α₁-Adrenergic Receptor Antagonistic Activity
| Compound ID | Vasodilation EC₅₀ (μM) | α₁-AR Antagonism pA₂ value |
| 6c | 0.58 ± 0.07 | 7.65 ± 0.12 |
| 6e | 0.21 ± 0.03 | 8.12 ± 0.09 |
| 6f | 0.45 ± 0.05 | 7.88 ± 0.15 |
| 6g | 0.62 ± 0.08 | 7.59 ± 0.11 |
| 6h | 0.71 ± 0.09 | 7.43 ± 0.13 |
| 6m | 0.33 ± 0.04 | 7.95 ± 0.10 |
| 6q | 0.28 ± 0.03 | 8.01 ± 0.08 |
| Naftopidil | 0.35 ± 0.04 | 7.91 ± 0.14 |
Biological Evaluation Protocols
In Vitro Vasodilation Assay
This assay measures the ability of the compounds to relax pre-contracted arterial rings.
Materials:
-
Isolated rat thoracic aorta rings
-
Krebs solution
-
Norepinephrine (NE)
-
Synthesized compounds
Procedure:
-
Mount the aortic rings in organ baths containing Krebs solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g.
-
Induce contraction with NE (e.g., 1 μM).
-
Once the contraction reaches a plateau, add the test compounds in a cumulative concentration-response manner.
-
Record the relaxation response and calculate the EC₅₀ values.
α₁-Adrenergic Receptor Antagonism Assay
This assay determines the antagonistic effect of the compounds on α₁-adrenergic receptors.
Materials:
-
Isolated rat thoracic aorta rings
-
Krebs solution
-
Phenylephrine (PE)
-
Synthesized compounds
Procedure:
-
Prepare the aortic rings as described in the vasodilation assay.
-
Obtain a cumulative concentration-response curve for PE.
-
Wash the tissues and incubate with a test compound for a specified time (e.g., 30 minutes).
-
Generate a second concentration-response curve for PE in the presence of the test compound.
-
Calculate the pA₂ values from the rightward shift of the concentration-response curve.
Potential Signaling Pathway
The antihypertensive effects of these hybrids are primarily attributed to their antagonism of α₁-adrenergic receptors. This action blocks the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure.
Caption: Postulated signaling pathway for antihypertensive action.
Other Potential Applications
While the primary focus of some studies has been on antihypertensive activity, the isochroman and piperazine scaffolds are associated with a broad range of biological effects.[3][6] These include:
-
Anticancer Activity: Piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9][10]
-
Antimicrobial Activity: Both isochroman and piperazine moieties have been incorporated into compounds with antibacterial and antifungal properties.[2][11][12]
-
Central Nervous System (CNS) Activity: Isochroman derivatives have been explored for their potential in treating CNS disorders.[4]
Further research is warranted to explore the full therapeutic potential of these hybrid molecules in these and other disease areas.
References
- 1. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 11. ijcmas.com [ijcmas.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Synthesis of N-Substituted Isopropanolamine Isochroman-4-one Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel N-substituted isopropanolamine isochroman-4-one hybrids. These compounds are of significant interest in drug discovery, particularly for their potential as antihypertensive and cardioprotective agents. The methodologies outlined below are based on established synthetic strategies and offer a reproducible approach for laboratory-scale preparation.
I. Overview of Synthetic Strategy
The synthesis of N-substituted isopropanolamine this compound hybrids is a multi-step process. The general strategy involves three key stages:
-
Synthesis of the this compound Core: Preparation of the foundational 7,8-dihydroxy-3-methyl-isochroman-4-one scaffold.
-
Epoxidation: Introduction of an epoxide ring by reacting the this compound core with an appropriate reagent, typically epichlorohydrin.
-
Ring-Opening and Amination: Nucleophilic attack of a substituted amine on the epoxide ring to introduce the N-substituted isopropanolamine side chain.
This modular approach allows for the generation of a diverse library of hybrid compounds by varying the substituted amine in the final step.
II. Experimental Protocols
A. Synthesis of 7,8-dihydroxy-3-methyl-isochroman-4-one (1)
The this compound core is a crucial precursor for the synthesis of the target hybrids. Its preparation is a critical first step in the overall synthetic pathway.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,3-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 |
| Acetaldehyde | C₂H₄O | 44.05 |
| Polyphosphoric acid | H(n+2)P(n)O(3n+1) | Variable |
| Boron tribromide | BBr₃ | 250.52 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Methanol (MeOH) | CH₃OH | 32.04 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
Procedure:
-
A mixture of 2,3-dimethoxyphenylacetic acid (1.0 eq) and acetaldehyde (1.5 eq) is added to polyphosphoric acid.
-
The reaction mixture is heated and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield 7,8-dimethoxy-3-methyl-isochroman-4-one.
-
The intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C.
-
Boron tribromide (3.0 eq) is added dropwise, and the reaction is stirred at room temperature.
-
The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 7,8-dihydroxy-3-methyl-isochroman-4-one (1).
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2,3-Dimethoxyphenylacetic acid | 7,8-dihydroxy-3-methyl-isochroman-4-one | Acetaldehyde, PPA, BBr₃ | DCM, MeOH | 24-48 h | 0°C to RT | 60-70 |
B. Synthesis of 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 7,8-dihydroxy-3-methyl-isochroman-4-one (1) | C₁₀H₁₀O₄ | 194.18 |
| Epichlorohydrin | C₃H₅ClO | 92.52 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Acetone | C₃H₆O | 58.08 |
Procedure:
-
To a solution of 7,8-dihydroxy-3-methyl-isochroman-4-one (1) (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature.
-
Epichlorohydrin (1.2 eq) is added, and the reaction mixture is refluxed.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2).
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 7,8-dihydroxy-3-methyl-isochroman-4-one | 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one | Epichlorohydrin, K₂CO₃ | Acetone | 8-12 h | Reflux | 75-85 |
C. Synthesis of N-substituted isopropanolamine this compound hybrids (3a-d)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2) | C₁₃H₁₄O₅ | 250.25 |
| Isopropylamine | C₃H₉N | 59.11 |
| tert-Butylamine | C₄H₁₁N | 73.14 |
| Cyclopentylamine | C₅H₁₁N | 85.15 |
| Aniline | C₆H₇N | 93.13 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
Procedure:
-
A solution of 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2) (1.0 eq) and the respective substituted amine (isopropylamine, tert-butylamine, cyclopentylamine, or aniline) (1.5 eq) in ethanol is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the final N-substituted isopropanolamine this compound hybrid.
Quantitative Data:
| Starting Material | Amine | Product | Solvent | Reaction Time | Temperature | Yield (%) |
| Epoxide (2) | Isopropylamine | Hybrid 3a | Ethanol | 12-24 h | RT | 80-90 |
| Epoxide (2) | tert-Butylamine | Hybrid 3b | Ethanol | 12-24 h | RT | 75-85 |
| Epoxide (2) | Cyclopentylamine | Hybrid 3c | Ethanol | 12-24 h | RT | 82-92 |
| Epoxide (2) | Aniline | Hybrid 3d | Ethanol | 12-24 h | RT | 70-80 |
III. Visualizations
A. Synthetic Workflow
Caption: Synthetic scheme for N-substituted isopropanolamine this compound hybrids.
B. Signaling Pathways
The synthesized hybrids have shown potential as antihypertensive agents through mechanisms such as β-adrenoceptor blockade and angiotensin-converting enzyme (ACE) inhibition.
Caption: Antagonistic action on the β1-adrenergic receptor signaling pathway.[2][3][4][5][6]
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) via ACE.[7][8][9][10]
References
- 1. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
Application Notes and Protocols: Isochroman-4-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isochroman-4-one and its derivatives as key intermediates in the synthesis of complex organic molecules and biologically active compounds. Detailed experimental protocols for key transformations are provided, along with a summary of reaction outcomes and visualizations of relevant biological pathways.
Introduction
This compound is a bicyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The embedded phenyl ring and the reactive ketone functionality allow for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures. This document highlights key applications of this compound in the synthesis of natural products and novel therapeutic agents, with a focus on practical experimental procedures.
Applications in the Synthesis of Bioactive Molecules
The this compound core is present in a variety of natural products and synthetic compounds with significant biological activities. A notable example is the natural product (±)-XJP (7,8-dihydroxy-3-methylthis compound), which has demonstrated antihypertensive properties.[1][3] Synthetic derivatives of this compound have been explored for a range of therapeutic applications, including as antihypertensive, antimicrobial, and anticancer agents.
Antihypertensive Agents
Derivatives of this compound have been designed and synthesized as potent antihypertensive agents. Their mechanisms of action often involve targeting key physiological pathways that regulate blood pressure. Two important pathways are the β1-adrenergic receptor signaling pathway and the Renin-Angiotensin-Aldosterone System (RAAS).
β1-Adrenergic Receptor Signaling Pathway:
Renin-Angiotensin-Aldosterone System (RAAS):
Key Synthetic Transformations
This compound serves as a versatile starting material for a variety of synthetic transformations. The following sections detail the protocols for two powerful methods: the Parham-type cyclization for the synthesis of the this compound core itself, and the asymmetric intramolecular Mannich reaction for the stereoselective synthesis of 4-aminoisochromanones.
General Experimental Workflow:
Protocol 1: Synthesis of Isochroman-4-ones via Parham-type Cyclization
The Parham-type cyclization is an efficient method for the construction of the this compound skeleton from readily available starting materials.[3] This intramolecular reaction involves the generation of an aryllithium species, which then attacks an internal electrophile, such as a Weinreb amide, to form the cyclic ketone.
Experimental Protocol: Synthesis of 7-methoxy-3-methylthis compound
-
Materials:
-
2-(2-bromo-5-methoxybenzyl)-N-methoxy-N-methylpropanamide
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-(2-bromo-5-methoxybenzyl)-N-methoxy-N-methylpropanamide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add t-BuLi (1.2 mL, 2.0 mmol, 1.7 M in pentane) dropwise.
-
Stir the reaction mixture at -78 °C for 1 minute.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane and EtOAc) to afford 7-methoxy-3-methylthis compound.
-
-
Expected Yield: Good to excellent yields are typically obtained with this method.
Protocol 2: Asymmetric Synthesis of 4-Aminoisochromanones via Intramolecular Mannich Reaction
The asymmetric intramolecular Mannich reaction provides a powerful tool for the stereoselective synthesis of 4-aminoisochromanones, which are valuable building blocks for chiral ligands and pharmaceuticals. This one-pot reaction utilizes an organocatalyst to control the stereochemical outcome.
Experimental Protocol: Synthesis of (3S,4R)-3-acetyl-4-(4-methoxyphenylamino)isochroman-1-one
-
Materials:
-
2-Oxopropyl 2-formylbenzoate
-
p-Anisidine
-
(S)-2-(1H-tetrazol-5-yl)pyrrolidine (organocatalyst)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-oxopropyl 2-formylbenzoate (0.2 mmol) and p-anisidine (0.3 mmol) in anhydrous DMSO (0.4 mL) at room temperature, add (S)-2-(1H-tetrazol-5-yl)pyrrolidine (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-48 hours).
-
Upon completion, dilute the reaction mixture with EtOAc (20 mL) and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane and EtOAc) to afford the desired 4-aminoisochromanone.
-
Data Presentation
The following table summarizes the results for the asymmetric intramolecular Mannich reaction with various substituted anilines and 2-formylbenzoates.
| Entry | R¹ | R² | Time (d) | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | H | 4-OMe | 1 | 85 | 98:2 | 99 |
| 2 | H | 4-Cl | 1.7 | 70 | 99:1 | 99 |
| 3 | H | 4-F | 1.7 | 81 | 98:2 | 99 |
| 4 | H | 4-CF₃ | 1.7 | 81 | 95:5 | 99 |
| 5 | H | 4-Me | 1.7 | 72 | 99:1 | 99 |
| 6 | H | 4-Br | 1.7 | 84 | 97:3 | 92 |
| 7 | 6-Br | 4-OMe | 1 | 69 | 79:21 | 99 |
| 8 | 7,8-(OMe)₂ | 4-Cl | 1 | 83 | 94:6 | 98 |
| 9 | 6-Cl | 4-Cl | 1 | 75 | 98:2 | 99 |
Conclusion
This compound and its derivatives are valuable and versatile building blocks in modern organic synthesis. The methodologies presented here provide efficient and stereoselective access to a variety of complex and biologically relevant molecules. These protocols and data serve as a practical guide for researchers in academia and industry engaged in the synthesis of novel organic compounds for drug discovery and development.
References
Application Notes and Protocols for Developing Isochroman-4-one Derivatives as Potential Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of isochroman-4-one derivatives as a promising class of antihypertensive agents. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and the search for novel, effective, and safe antihypertensive drugs is a continuous effort in medicinal chemistry. This compound, a heterocyclic scaffold, has emerged as a valuable starting point for the design of new therapeutic agents.[1][2] Natural products containing this moiety, such as 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) isolated from banana peels, have demonstrated moderate antihypertensive activity.[3][4] Structural modifications of the this compound core, particularly through hybridization with known pharmacophores, have led to the development of potent antihypertensive candidates.[5][6][7]
This document outlines the key findings and methodologies for researchers interested in exploring this chemical space for antihypertensive drug discovery.
Mechanism of Action
The antihypertensive effects of many this compound derivatives are attributed to their interaction with the adrenergic system. Specifically, these compounds have been shown to act as antagonists at α1- and β1-adrenergic receptors.[5][6]
-
α1-Adrenergic Receptor Blockade: Inhibition of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in peripheral resistance, thereby lowering blood pressure.[7]
-
β1-Adrenergic Receptor Blockade: Antagonism of β1-adrenergic receptors in the heart reduces heart rate and cardiac output, contributing to the overall antihypertensive effect.[5][6]
The following diagram illustrates the signaling pathways of α1 and β1-adrenergic receptors.
Data Presentation: Antihypertensive Activity
The antihypertensive potential of this compound derivatives has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vivo Antihypertensive Effects of this compound Derivatives in Spontaneously Hypertensive Rats (SHRs)
| Compound ID | Derivative Type | Dose | Route of Administration | Maximum Blood Pressure Reduction (%) | Reference |
| IIId | This compound-isopropanolamine Hybrid | Not Specified | Not Specified | > 40% (Systolic and Diastolic) | [5][6] |
| 6e | This compound-arylpiperazine Hybrid | Not Specified | Not Specified | Significant reduction, comparable to Naftopidil | [1][7] |
| Ia | NO-releasing this compound Hybrid | Not Specified | Not Specified | ~ 40% | [8] |
| IIIb | NO-releasing this compound Hybrid | Not Specified | Not Specified | ~ 40% | [8] |
| IIIe | NO-releasing this compound Hybrid | Not Specified | Not Specified | ~ 40% | [8] |
| XJP | 7,8-dihydroxy-3-methyl-isochroman-4-one | Not Specified | Not Specified | Moderate activity | [3][5][9] |
Table 2: In Vitro Activity of Selected this compound Derivatives
| Compound ID | Assay | Target | Activity | Reference |
| IIId | β1-adrenoceptor blocking effect | β1-Adrenergic Receptor | Potent, comparable to Propranolol | [5][6] |
| Ic | β1-adrenoceptor blocking activity | β1-Adrenergic Receptor | Inhibition: 52.2% at 10⁻⁷ mol·L⁻¹ | |
| 6c, 6e, 6f, 6g, 6h, 6m, 6q | In vitro vasodilation and α1-adrenergic receptor antagonism | α1-Adrenergic Receptor | Potent activity | [1][7] |
| XJP | ACE inhibition | Angiotensin-Converting Enzyme | ACE inhibitor | [3][4] |
Note: More comprehensive quantitative structure-activity relationship (QSAR) studies with a wider range of derivatives and their corresponding IC50 or Ki values are needed to fully elucidate the structural requirements for optimal activity.
Experimental Workflow
The development of novel this compound antihypertensive agents typically follows a structured workflow from initial design and synthesis to preclinical evaluation.
Experimental Protocols
A. General Protocol for the Synthesis of this compound Derivatives
This section provides generalized procedures for the synthesis of the this compound core and its subsequent modification to produce isopropanolamine and arylpiperazine hybrids.
1. Synthesis of the Parent this compound (e.g., 7,8-Dihydroxy-3-methyl-isochroman-4-one - XJP)
The synthesis of XJP can be achieved through a multi-step process starting from commercially available materials.[3][9] A general synthetic scheme is as follows:
-
Starting Material: Begin with a suitably substituted phenol.
-
Acylation: Perform a Friedel-Crafts acylation to introduce a keto-acid side chain.
-
Reduction: Reduce the ketone to a secondary alcohol.
-
Cyclization: Induce intramolecular cyclization to form the this compound ring. This can be achieved under acidic or basic conditions.
-
Deprotection: If protecting groups are used for the hydroxyl functions, deprotect them in the final step to yield the desired dihydroxy-isochroman-4-one.
2. Synthesis of this compound-Isopropanolamine Hybrids
These hybrids are synthesized by linking an N-substituted isopropanolamine moiety to a phenolic oxygen of the this compound core.[5][6]
-
Alkylation: React the phenolic hydroxyl group of the this compound with an appropriate epoxide-containing reagent (e.g., epichlorohydrin) in the presence of a base (e.g., K₂CO₃) to form an epoxide intermediate.
-
Ring Opening: React the resulting epoxide with a desired amine (e.g., isopropylamine) to open the epoxide ring and form the final isopropanolamine hybrid.
-
Purification: Purify the final product using column chromatography.
3. Synthesis of this compound-Arylpiperazine Hybrids
These derivatives are prepared by connecting an arylpiperazine pharmacophore to the this compound scaffold via a linker.[1][7]
-
Linker Attachment: React a phenolic hydroxyl group of the this compound with a bifunctional linker containing two leaving groups (e.g., 1,3-dibromopropane) in the presence of a base.
-
Nucleophilic Substitution: React the intermediate from the previous step with the desired arylpiperazine. The nitrogen of the piperazine ring will displace the second leaving group on the linker.
-
Purification: Purify the final hybrid compound using column chromatography.
B. In Vitro Biological Evaluation
1. Adrenergic Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the synthesized compounds for α1- and β1-adrenergic receptors.
-
Materials:
-
Cell membranes expressing the target receptor (α1 or β1).
-
Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Dihydroalprenolol for β1).
-
Test compounds (this compound derivatives).
-
Non-specific binding control (e.g., phentolamine for α1, propranolol for β1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Isolated Rat Aortic Ring Assay for Vasodilation
This ex vivo assay assesses the vasorelaxant properties of the compounds.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution.
-
Phenylephrine (vasoconstrictor).
-
Test compounds.
-
Organ bath system with force transducers.
-
-
Procedure:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.
-
Induce contraction of the aortic rings with phenylephrine (e.g., 1 µM) until a stable plateau is reached.
-
Once the contraction is stable, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in tension to determine the dose-dependent relaxation induced by the compound.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
C. In Vivo Antihypertensive Activity
1. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
The SHR model is a widely used genetic model of essential hypertension.
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks old.
-
-
Method (Non-invasive tail-cuff method):
-
Acclimatize the SHRs to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer.
-
Place a cuff and a sensor on the rat's tail.
-
The system automatically inflates the cuff to occlude blood flow and then slowly deflates it. The sensor detects the return of blood flow, and the system records the systolic and diastolic blood pressure and heart rate.
-
Record baseline blood pressure and heart rate before administering the test compound.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose.
-
Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
A vehicle control group and a positive control group (e.g., treated with a known antihypertensive drug like captopril or propranolol) should be included in the study.
-
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel antihypertensive agents. Their mechanism of action, primarily through the blockade of α1- and β1-adrenergic receptors, offers a well-established approach to blood pressure reduction. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore and develop this compound-based antihypertensive drug candidates. Further detailed SAR studies are warranted to refine the design of next-generation compounds with improved therapeutic profiles.
References
- 1. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Hydrogen-Sulfide-Releasing this compound Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy [mdpi.com]
- 3. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel hybrids of natural this compound bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. worldscientific.com [worldscientific.com]
Application of Isochroman-4-one in the Development of Antimicrobial Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The isochroman-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. This core structure serves as a versatile template for the development of novel therapeutic agents, including those with potent antimicrobial properties. The growing crisis of antimicrobial resistance necessitates the exploration of new chemical entities that can effectively combat pathogenic bacteria and fungi. This compound derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various microbial strains.
These application notes provide a comprehensive overview of the utility of this compound in the discovery of new antimicrobial agents. Detailed protocols for the synthesis of this compound derivatives, their antimicrobial evaluation, and preliminary mechanism of action studies are presented to guide researchers in this field.
Data Presentation: Antimicrobial Activity of this compound Analogs
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of this compound and related chroman-4-one derivatives against various bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL) [1]
| Compound | Staphylococcus epidermidis | Pseudomonas aeruginosa | Salmonella enteritidis |
| 1 (7-Hydroxychroman-4-one) | >1024 | >1024 | >1024 |
| 3 (7-Propoxychroman-4-one) | 256 | 512 | 512 |
| 8 (7-Hydroxy-2,5-dimethylchroman-4-one) | 256 | 256 | 256 |
| Amoxicillin | - | 256 | - |
| Ampicillin | - | - | - |
Table 2: Antifungal Activity of Chroman-4-one and Homoisoflavonoid Derivatives (MIC in µg/mL) [1]
| Compound | Candida albicans | Candida tropicalis | Nakaseomyces glabratus | Aspergillus flavus | Penicillium citrinum |
| 1 (7-Hydroxychroman-4-one) | 64 | 128 | 128 | 512 | 512 |
| 3 (7-Propoxychroman-4-one) | 128 | 256 | 256 | 512 | 512 |
| 8 (7-Hydroxy-2,5-dimethylchroman-4-one) | 256 | 256 | 256 | 512 | 512 |
| 20 | 256 | 256 | 256 | 512 | 512 |
| 21 | 128 | 128 | 128 | 512 | 512 |
| 22 | 256 | 256 | 256 | 512 | 512 |
| Fluconazole | - | - | - | - | - |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for the creation of a library of analogs for antimicrobial screening. A common route involves the reaction of a substituted homophthalic acid with an appropriate aldehyde.
Materials:
-
Substituted homophthalic acid
-
Aromatic or aliphatic aldehyde
-
Acetic anhydride
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., toluene, ethanol, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted homophthalic acid (1 equivalent) and the aldehyde (1.1 equivalents) in a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Cyclization: Treat the crude product with a solution of sodium hydroxide in ethanol and heat to reflux for 1-2 hours to facilitate intramolecular cyclization.
-
Cool the reaction mixture and neutralize with HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound derivative by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized this compound compounds against a panel of bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Synthesized this compound compounds
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend a few colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound. Add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix. Transfer 100 µL from the first well to the second, and repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Assessment of Cell Membrane Permeability
A potential mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This can be investigated using fluorescent probes such as N-Phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial strain of interest
-
HEPES buffer (5 mM, pH 7.2)
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound compound
-
Positive control (e.g., Polymyxin B)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with HEPES buffer. Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
Assay Setup: In a 96-well black microtiter plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to each well to a final concentration of 10 µM.
-
Add the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-compound control and a positive control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Monitor the fluorescence kinetically for 15-30 minutes.
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the damaged cell membrane. The rate and extent of the fluorescence increase are proportional to the degree of membrane permeabilization.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Proposed mechanism of action for isochroman-4-ones.
References
Application Notes and Protocols for Isochroman-4-one Analogs in Anti-Inflammatory Drug Discovery
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them key targets for therapeutic intervention.[1][2] The isochroman-4-one scaffold is a privileged heterocyclic structure found in various natural products and synthetic compounds, demonstrating a wide range of biological activities.[3] Recently, analogs of this compound have emerged as promising candidates for the development of novel anti-inflammatory agents, primarily through their ability to modulate these key signaling cascades.[4][5]
These application notes provide an overview of the mechanism, quantitative data, and detailed experimental protocols for evaluating this compound analogs as potential anti-inflammatory drugs.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many this compound analogs are attributed to their ability to inhibit the activation of the NF-κB and MAPK signaling pathways.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][6] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[5] this compound derivatives can suppress this cascade, often by inhibiting the phosphorylation of IκBα.[2][4]
Data Presentation: Anti-inflammatory Activity of Isochroman Analogs
The following table summarizes the quantitative data for representative isochroman analogs, highlighting their inhibitory effects on key inflammatory mediators. The data is primarily derived from studies using LPS-stimulated RAW 264.7 macrophages.
| Compound ID | Description | Assay Target | IC₅₀ (µM) | Cell Line | Reference |
| Compound 3h | 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | NO Production | 8.16 | RAW 264.7 | [4] |
| TNF-α Production | 9.87 | RAW 264.7 | [4] | ||
| IL-6 Production | 12.35 | RAW 264.7 | [4] | ||
| Compound 11 | 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | NO Production | ~5-10 | RAW 264.7 | [5] |
| PGE₂ Production | ~5-10 | RAW 264.7 | [5] |
*Note: IC₅₀ values for Compound 11 are estimated from graphical data as specific values were not provided in the text.
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of this compound analogs. The following protocols are based on established methods for assessing anti-inflammatory activity in vitro.[4][7]
Protocol 1: Cell Culture
-
Cell Line : RAW 264.7 murine macrophages (obtained from a certified cell bank).[4]
-
Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions : Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture : Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seeding : Seed RAW 264.7 cells in a 24-well plate at a density of 7 x 10⁴ cells per well and incubate for 24 hours.[4]
-
Treatment : Pre-treat the cells with various concentrations of the this compound analog (or vehicle control) for 1 hour.
-
Stimulation : Add LPS (final concentration 0.5 µg/mL) to all wells except the negative control and incubate for another 24 hours.[4]
-
Sample Collection : Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction :
-
Add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1%) and incubate for another 10 minutes.
-
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Quantification : Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of the compound.
-
Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10³ cells per well and incubate for 24 hours.[4]
-
Treatment : Treat the cells with the same concentrations of the this compound analog used in the activity assays and incubate for 24 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Shake the plate for 10 minutes and measure the absorbance at 490 nm.
-
Calculation : Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 4: Cytokine Analysis (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant.
-
Cell Treatment : Culture, treat, and stimulate cells as described in Protocol 2 (Steps 1-3).
-
Sample Collection : After the 24-hour LPS stimulation, collect the culture supernatant and centrifuge to remove cell debris. Store at -80°C if not used immediately.
-
ELISA Procedure : Perform the ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions precisely.
-
Measurement : Read the absorbance at the specified wavelength (typically 450 nm).
-
Quantification : Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol 5: Western Blotting for Signaling Pathway Analysis
This method is used to detect the levels of key signaling proteins (e.g., phosphorylated IκBα, phosphorylated p65) to elucidate the mechanism of action.
-
Seeding and Starvation : Seed RAW 264.7 cells in a 6-well plate. Before treatment, starve the cells in serum-free DMEM for 4-6 hours.
-
Treatment and Stimulation : Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (0.5 µg/mL) for a shorter duration (e.g., 15-60 minutes) suitable for observing phosphorylation events.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFkB/IkB Inhibitors Products: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diels-Alder Reaction for the Construction of Polycyclic Lactones from Isochroman-3,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel bridged polycyclic lactones via a highly regio- and diastereoselective Diels-Alder reaction using isochroman-3,4-dione as a key intermediate. This methodology offers an efficient pathway to complex molecular scaffolds analogous to bioactive natural products, which are of significant interest in drug discovery and development.[1][2][3] Polycyclic lactones, for instance, are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6]
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used method in organic synthesis for the formation of six-membered rings.[7] It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile.[7][8] The reaction's reliability in constructing carbon-carbon bonds with high stereochemical control makes it a valuable tool for synthesizing complex molecules.[7] In the context of this application note, an in situ generated diene from isochroman-3,4-dione reacts with various electron-deficient alkenes (dienophiles) to yield bridged polycyclic lactones.[1][2][3]
Reaction Pathway and Mechanism
The reaction proceeds through the dienolization and dearomatization of isochroman-3,4-dione, facilitated by a base such as diisopropylethylamine (DIPEA), to form a reactive diene intermediate. This intermediate then undergoes a [4+2] cycloaddition with an electron-deficient alkene.[1][2][3] A notable aspect of this reaction is its unexpected exo-diastereoselectivity, which is contrary to the commonly observed endo products in Diels-Alder reactions with electron-poor dienophiles (Alder's rule).[1][2] This selectivity may be attributed to hydrogen bonding interactions, π–π stacking of aromatic rings, and steric constraints imposed by the dienophile's configuration.[1][2]
Caption: General reaction pathway for the synthesis of bridged polycyclic lactones.
Experimental Protocols
Two primary methodologies have been reported for this transformation. Method A involves a cascade reaction starting from 4-bromoisochroman-3-one, while Method B directly utilizes isochroman-3,4-dione, offering improved efficiency and atom economy.[1][2][3] The following protocol details Method B.
General Procedure for Diels-Alder Reaction from Isochroman-3,4-dione (Method B) [1]
-
To a solution of the isochroman-3,4-dione derivative (0.2 mmol, 2 equivalents) in dichloromethane (DCM, 1 mL), add diisopropylethylamine (DIPEA) (20 μL, 0.1 mmol, 1 equivalent) and the alkene (0.1 mmol, 1 equivalent) at room temperature.
-
Stir the reaction mixture for 12–40 hours.
-
Upon completion, filter the mixture through a short pad of silica gel, eluting with a mixture of ethyl acetate/hexane (ranging from 9:1 to 6:1).
-
Further purify the product using preparative thin-layer chromatography (PrepTLC) with an ethyl acetate/hexane solvent system (ranging from 9:1 to 3:1) to afford the desired bridged polycyclic lactone.
Materials and Instrumentation [1]
-
Solvents and Reagents: Dichloromethane (DCM), ethyl acetate, hexane, and diisopropylethylamine (DIPEA) should be of appropriate purity for organic synthesis. Isochroman-3,4-dione derivatives and various electron-deficient alkenes are required.
-
Chromatography: Silica gel 60 (70–230 mesh) for column chromatography and silica gel plates (200 × 200 × 0.5 mm) for preparative TLC.
-
Analysis: Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and melting point determination.
Caption: Experimental workflow for the Diels-Alder reaction (Method B).
Data Presentation
The following tables summarize the quantitative data for the synthesis of various bridged polycyclic lactones using Method B, demonstrating the scope and efficiency of this reaction with different dienophiles.[1]
Table 1: Reaction of Isochroman-3,4-dione with Various Chalcones
| Product | Dienophile (Chalcone) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5a | Chalcone | 24 | 74 | 160.3–160.8 |
| 5b | 4'-Methylchalcone | 20 | 76 | 164.7–165.6 |
| 5c | 4'-Chlorochalcone | 16 | 79 | 168.1–168.8 |
| 5d | 2'-Chlorochalcone | 21 | 70 | 135.9–137.3 |
Table 2: Characterization Data for Selected Products [1]
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C{¹H} NMR (CDCl₃, δ ppm) |
| 5a | 7.79 (d, J = 7.6 Hz, 1H), 7.68 (d, J = 7.3 Hz, 2H), 7.56 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.4 Hz, 1H), 7.37–7.28 (m, 3H), 7.23–7.14 (m, 3H), 7.10 (d, J = 7.7 Hz, 1H), 6.60 (d, J = 7.8 Hz, 2H), 5.49 (d, J = 3.4 Hz, 1H), 4.15 (d, J = 6.5 Hz, 1H), 4.03 (dd, J = 6.2, 3.5 Hz, 1H), 3.90 (s, 1H). | Not explicitly provided in the snippets. |
| 5b | 7.77 (d, J = 7.5 Hz, 1H), 7.66 (d, J = 8.0 Hz, 2H), 7.55 (t, J = 7.6 Hz, 1H), 7.49 (t, J = 7.4 Hz, 1H), 7.36–7.29 (m, 3H), 7.10 (d, J = 7.3 Hz, 1H), 6.68 (d, J = 8.7 Hz, 2H), 6.48 (d, J = 8.7 Hz, 2H), 5.43 (d, J = 3.5 Hz, 1H), 4.08 (d, J = 6.5 Hz, 1H), 3.95 (dd, J = 6.6, 3.4 Hz, 1H), 3.91 (s, 1H), 3.73 (s, 3H). | 200.1, 173.7, 159.3, 138.1, 136.9, 133.8, 133.6, 129.8, 129.4, 129.2, 128.8, 128.6, 127.8, 125.4, 121.7, 114.2, 80.3, 76.0, 55.3, 55.2, 50.0. |
| 5c | 8.17 (d, J = 9.1 Hz, 2H), 7.84 (d, J = 9.0 Hz, 2H), 7.79 (d, J = 7.9 Hz, 1H), 7.59 (t, J = 7.2 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 7.23–7.19 (m, 2H), 7.14 (t, J = 7.1 Hz, 1H), 6.60 (d, J = 6.8 Hz, 2H), 5.53 (d, J = 3.6 Hz, 1H), 4.15 (d, J = 6.6 Hz, 1H), 4.06 (dd, J = 6.6, 3.3 Hz, 1H), 3.90 (s, 1H). | 199.6, 173.9, 151.3, 142.0, 138.2, 137.7, 133.9, 130.8, 130.5, 129.8, 129.2, 128.8, 128.6, 126.2, 124.5, 122.4, 80.8, 76.7, 56.1, 51.4. |
| 5d | 8.08 (d, J = 8.0 Hz, 1H), 7.84 (d, J = 7.6 Hz, 1H), 7.73 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.5 Hz, 1H), 7.42–7.29 (m, 5H), 7.09 (d, J = 7.4 Hz, 1H), 6.97 (d, J = 7.7 Hz, 1H), 5.51 (d, J = 3.4 Hz, 1H), 4.23 (dd, J = 6.3, 3.3 Hz, 1H), 4.13 (d, J = 6.2 Hz, 1H), 3.88 (s, 1H). | Not explicitly provided in the snippets. |
Applications in Drug Development
The synthesis of structurally complex bridged polycyclic lactones is of high importance for the development of new therapeutic agents.[1][2][3] Lactone-containing compounds, both natural and synthetic, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The ability to efficiently construct novel polycyclic lactone scaffolds, as demonstrated by this Diels-Alder methodology, provides a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs. The functional groups incorporated from the dienophile can be further modified, allowing for the fine-tuning of the pharmacological properties of the synthesized molecules.[1][2] The development of such synthetic routes is crucial for accessing analogues of bioactive natural products under mild conditions, facilitating further investigation into their therapeutic potential.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reaction for the Construction of Bridged Polycyclic Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Lactones | MDPI [mdpi.com]
- 6. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
Application Notes and Protocols for the Electrophilic Cyclization of 2-Alkynylaryl Esters in Isochroman-1-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isochroman-1-one (or isocoumarin) scaffold is a prevalent structural motif in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The electrophilic cyclization of readily accessible 2-alkynylaryl esters represents a powerful and direct strategy for the synthesis of this important heterocyclic core. This method offers operational simplicity, mild reaction conditions, and the ability to introduce a variety of substituents onto the isochroman-1-one framework.
This document provides detailed application notes and experimental protocols for the synthesis of isochroman-1-ones via the electrophilic cyclization of 2-alkynylaryl esters. It includes protocols for the preparation of the starting materials, a summary of the reaction scope and yields with various electrophiles, and a mechanistic overview.
General Synthetic Workflow
The synthesis of isochroman-1-ones via this methodology is typically a two-step process. The first step involves the synthesis of the 2-alkynylaryl ester precursor, followed by the key electrophilic cyclization step.
Caption: General workflow for the synthesis of isochroman-1-ones.
Reaction Mechanism
The proposed mechanism for the electrophilic cyclization of a 2-alkynylaryl ester proceeds through the following key steps:
-
Alkyne Activation: The electrophile (E⁺) adds to the alkyne, forming a reactive intermediate such as a cyclic halonium or selenonium ion.
-
Intramolecular Cyclization: The carbonyl oxygen of the ester group acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion. This step forms the six-membered heterocyclic ring.
-
Dealkylation: The resulting oxonium intermediate undergoes dealkylation, typically through nucleophilic attack by the counter-ion of the electrophile on the alkyl group of the ester, to yield the final isochroman-1-one product.
Caption: Proposed mechanism for electrophilic cyclization.
Data Presentation: Scope of the Electrophilic Cyclization
The following tables summarize the yields of various substituted isochroman-1-ones prepared via electrophilic cyclization of the corresponding methyl 2-alkynylbenzoates. The data is adapted from the work of Larock and Yao.
Table 1: Iodocyclization with I₂ and ICl
| Entry | R Group | Electrophile (equiv.) | Solvent | Time (h) | Product | Yield (%) |
| 1 | n-Bu | I₂ (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-butylisochroman-1-one | 99 |
| 2 | n-Bu | ICl (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-butylisochroman-1-one | 99 |
| 3 | Ph | I₂ (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-phenylisochroman-1-one | 99 |
| 4 | Ph | ICl (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-phenylisochroman-1-one | 99 |
| 5 | p-MeO-C₆H₄ | I₂ (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-(4-methoxyphenyl)isochroman-1-one | 99 |
| 6 | p-F-C₆H₄ | I₂ (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-(4-fluorophenyl)isochroman-1-one | 99 |
| 7 | SiMe₃ | I₂ (1.2) | CH₂Cl₂ | 1 | 4-Iodo-3-(trimethylsilyl)isochroman-1-one | 99 |
Table 2: Selenocyclization with PhSeCl
| Entry | R Group | Electrophile (equiv.) | Solvent | Time (h) | Product | Yield (%) |
| 1 | n-Bu | PhSeCl (1.2) | CH₂Cl₂ | 1 | 4-(Phenylselanyl)-3-butylisochroman-1-one | 98 |
| 2 | Ph | PhSeCl (1.2) | CH₂Cl₂ | 1 | 4-(Phenylselanyl)-3-phenylisochroman-1-one | 99 |
| 3 | p-MeO-C₆H₄ | PhSeCl (1.2) | CH₂Cl₂ | 1 | 4-(Phenylselanyl)-3-(4-methoxyphenyl)isochroman-1-one | 99 |
| 4 | p-F-C₆H₄ | PhSeCl (1.2) | CH₂Cl₂ | 1 | 4-(Phenylselanyl)-3-(4-fluorophenyl)isochroman-1-one | 99 |
| 5 | SiMe₃ | PhSeCl (1.2) | CH₂Cl₂ | 1 | 4-(Phenylselanyl)-3-(trimethylsilyl)isochroman-1-one | 98 |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkynylaryl Ester Precursor (General Procedure for Sonogashira Coupling)
This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-haloaryl ester.
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 2-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylaryl ester.
Protocol 2: Electrophilic Cyclization to Isochroman-1-one (General Procedure)
This protocol provides a general method for the electrophilic cyclization of a 2-alkynylaryl ester to the corresponding 4-substituted isochroman-1-one.
Materials:
-
2-Alkynylaryl ester (1.0 equiv)
-
Electrophile (e.g., I₂, ICl, or PhSeCl) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous Na₂S₂O₃ solution (for iodine-mediated reactions)
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the 2-alkynylaryl ester (1.0 equiv) in anhydrous dichloromethane.
-
Add the electrophile (1.2 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature for the time indicated in the data tables (typically 1 hour), or until TLC analysis indicates complete consumption of the starting material.
-
For reactions involving I₂ or ICl, quench by washing with a saturated aqueous Na₂S₂O₃ solution until the organic layer is colorless. For other electrophiles, wash with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure isochroman-1-one product.
Conclusion
The electrophilic cyclization of 2-alkynylaryl esters is a highly efficient and versatile method for the synthesis of substituted isochroman-1-ones. The reaction proceeds under mild conditions with high yields and tolerates a variety of functional groups on both the alkyne and the aryl ring. The resulting halogenated or selenated products are valuable intermediates for further synthetic transformations, making this methodology a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
Application Notes and Protocols: Rhodium-Catalyzed Annulation of Benzoic Acids for Isochroman-1-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isochroman-1-ones via rhodium-catalyzed C-H activation and annulation of benzoic acids with alkynes. This methodology offers a highly efficient and atom-economical approach to constructing this important heterocyclic scaffold, which is a common motif in biologically active compounds and natural products.
Introduction
The isochroman-1-one core is a privileged structure in medicinal chemistry and natural product synthesis. Traditional methods for its synthesis often require multi-step procedures and harsh reaction conditions. The advent of transition-metal-catalyzed C-H activation has provided a more direct and efficient strategy. Specifically, rhodium(III) catalysis has emerged as a powerful tool for the annulation of benzoic acids with alkynes, leading to the formation of isocoumarins and their derivatives, including isochroman-1-ones.[1][2][3] This process typically involves a C-H activation at the ortho-position of the benzoic acid, followed by alkyne insertion and subsequent annulation.
Reaction Principle and Mechanism
The rhodium(III)-catalyzed annulation of benzoic acids proceeds via a formal [4+2] cycloaddition involving a C-H activation process.[1][2] The generally accepted mechanism involves the following key steps:
-
C-H Activation: The rhodium(III) catalyst, typically a [Cp*Rh(III)] complex, coordinates to the benzoic acid and facilitates the cleavage of the ortho-C-H bond, forming a five-membered rhodacycle intermediate.
-
Alkyne Insertion: The alkyne then coordinates to the rhodium center and inserts into the Rh-C bond.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the isochroman-1-one product and regenerate the active rhodium(III) catalyst.
This catalytic cycle offers high regioselectivity, which can be an issue in intermolecular reactions.[1]
Data Presentation
The following tables summarize the key quantitative data from representative examples of rhodium-catalyzed annulation reactions for the synthesis of isocoumarin and isochromanone derivatives.
Table 1: Optimization of Reaction Conditions [1]
| Entry | Catalyst (mol %) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | Ag₂CO₃ (2 equiv) | tAmOH | 100 | 50 |
| 2 | [CpRhCl₂]₂ (2.5) | Ag₂CO₃ (2 equiv) | DMF | 120 | 82 |
| 3 | [CpRhCl₂]₂ (2.5) | Ag₂CO₃ (2 equiv) | DCE | 120 | <10 |
| 4 | [CpRhCl₂]₂ (2.5) | Ag₂CO₃ (2 equiv) | Toluene | 110 | <10 |
| 5 | [Cp*RhCl₂]₂ (2.5) | Ag₂CO₃ (2 equiv) | MeOH | 65 | <5 |
| 6 | [(p-cymene)RuCl₂]₂ (2.5) | Ag₂CO₃ (2 equiv) | DMF | 120 | <5 |
Table 2: Substrate Scope for the Annulation of Benzoic Acids with Alkynes (Selected Examples)[1]
| Entry | Benzoic Acid Derivative | Alkyne | Product | Yield (%) |
| 1 | Benzoic acid | Phenylacetylene | 3-Phenylisochroman-1-one | 73 |
| 2 | 4-Methylbenzoic acid | Phenylacetylene | 6-Methyl-3-phenylisochroman-1-one | 71 |
| 3 | 4-Methoxybenzoic acid | Phenylacetylene | 6-Methoxy-3-phenylisochroman-1-one | 59 |
| 4 | 4-Chlorobenzoic acid | Phenylacetylene | 6-Chloro-3-phenylisochroman-1-one | 90 |
| 5 | Benzoic acid | 1-Hexyne | 3-Butylisochroman-1-one | Not Reported |
| 6 | Naphthalene-1-carboxylic acid | Propyne | 4-Methyl-1-(naphthalen-1-yl)-5,6,7,8-tetrahydro-3H-isochromen-3-one | 90 |
Experimental Protocols
General Procedure for the Rhodium(III)-Catalyzed Annulation of Benzoic Acids with Alkynes: [1]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzoic acid derivative (0.23 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and a silver salt oxidant such as Ag₂CO₃ (0.46 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyne (1.2-2.0 equiv) and a suitable solvent, such as N,N-dimethylformamide (DMF, 0.8 mL).
-
Stir the reaction mixture at the desired temperature (typically 100-120 °C) for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired isochroman-1-one.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the rhodium-catalyzed synthesis of isochroman-1-ones.
Caption: Experimental workflow for the synthesis of isochroman-1-ones.
Caption: Proposed catalytic cycle for rhodium-catalyzed annulation.
References
Troubleshooting & Optimization
Improving yield in isochroman-4-one synthesis reactions
Welcome to the technical support center for the synthesis of isochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format.
General Issues
Question: My reaction is resulting in a low or no yield of this compound. What are the potential causes and how can I address them?
Answer: Low yields are a common issue in this compound synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[1]
-
-
Catalyst Inactivity: The catalyst could be poisoned, decomposed, or used in an insufficient amount.
-
Solution: Use a fresh batch of the catalyst and ensure it is handled under the appropriate atmospheric conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts or increasing the catalyst loading.
-
-
Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvents can inhibit the reaction or lead to side products.
-
Solution: Verify the purity of your starting materials and purify them if necessary. Always use high-purity, dry solvents, and ensure all glassware is thoroughly cleaned and dried.[1]
-
-
Product Loss During Workup: The desired this compound may be lost during extraction or purification steps.
-
Solution: Optimize the workup procedure. Ensure the pH is appropriate for extraction and minimize the number of transfer steps. When performing chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.
-
Question: My reaction is producing a significant amount of side products. How can I identify and minimize them?
Answer: The formation of side products is a frequent challenge. Identifying these impurities is the first step to minimizing their formation.
-
Analysis of Crude Mixture: Before the workup, analyze a small aliquot of the crude reaction mixture by TLC and/or LC-MS. This will provide a snapshot of all components, including the desired product, unreacted starting materials, and any side products.[2]
-
Isolation and Characterization: If possible, isolate the major side products using flash chromatography and characterize them using spectroscopic methods like NMR, IR, and MS. Understanding the structure of these byproducts can provide valuable insights into competing reaction pathways.[2]
-
Re-evaluation of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, solvent, and stoichiometry. Lowering the temperature may reduce the rate of side reactions, while a shorter reaction time could prevent product degradation.[2]
Synthesis-Specific Issues & Side Products
This section details common side products observed in various synthetic routes to this compound and provides guidance on how to mitigate their formation.
1. Synthesis from o-Tolylacetic Acid via Chlorination
A common route to 3-isochromanone involves the radical chlorination of o-tolylacetic acid followed by a base-mediated cyclization.
Question: My primary side product is an over-chlorinated species. How can I prevent this?
Answer: The formation of di- or tri-chlorinated species is a result of the radical chlorination process. To minimize over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).[2] Maintaining a constant and moderate reaction temperature (e.g., 60-62°C) is also critical.[2]
Question: I am observing unreacted o-tolylacetic acid in my final product. How can I improve the conversion?
Answer: Incomplete conversion can be due to an insufficient amount of the chlorinating agent or the deactivation of the radical initiator (e.g., AIBN). Ensure your reagents are pure and the initiator is active. A modest increase in the amount of initiator or a longer reaction time at a controlled temperature may improve conversion. Be aware that prolonged reaction times can also lead to an increase in side products.[2]
| Troubleshooting Summary: Synthesis from o-Tolylacetic Acid | |
| Problem | Potential Cause(s) |
| High levels of dichlorinated byproduct | Excess chlorinating agent; High reaction temperature. |
| Low conversion of starting material | Inactive radical initiator; Insufficient reaction time. |
| Presence of o-chloromethylphenylacetic acid after cyclization | Incomplete cyclization. |
2. Gold-Catalyzed Synthesis
Gold catalysts are effective for the synthesis of isochroman-4-ones through the oxidative cycloalkoxylation of alkynes.[3]
Question: What are common issues in gold-catalyzed this compound synthesis?
Answer: While gold catalysis is efficient, challenges can include catalyst deactivation and the formation of dimerization byproducts. The choice of the gold catalyst and ligands is crucial for both yield and selectivity. For instance, in the gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols, significant dimerization byproducts have been observed.[4]
| Effect of Catalyst on Gold-Catalyzed Cyclization of o-Alkynylbenzyl Alcohols | | | :--- | :--- | :--- | | Catalyst | Yield (%) | Reference | | AuCl | 45 |[4] | | AuCl3 | 75 |[4] | | JohnPhosAu(MeCN)SbF6 | 95 |[4] |
3. Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a valuable method for constructing the isochroman skeleton from β-arylethyl alcohols and aldehydes or ketones, typically under acidic conditions.[5][6]
Question: My Oxa-Pictet-Spengler reaction is giving a low yield. What should I check?
Answer: Low yields in this reaction can often be attributed to:
-
Insufficiently Acidic Catalyst: The reaction relies on the formation of an electrophilic oxonium or iminium ion, which requires a sufficiently acidic catalyst. Strong Brønsted or Lewis acids are often employed.[6][7]
-
Decomposition of Starting Materials: Electron-rich aromatic starting materials can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.
-
Water Scavenging: The reaction often generates water, which can hydrolyze key intermediates. The use of dehydrating agents or azeotropic removal of water can be beneficial.
| Impact of Reaction Conditions on Oxa-Pictet-Spengler Reaction Yield | | | :--- | :--- | :--- | :--- | | Alcohol Substrate | Aldehyde Substrate | Conditions | Yield (%) | | 2-Phenylethanol | Formaldehyde | HCl (gas), 0°C to RT | ~90% | | 2-(3-Methoxyphenyl)ethanol | Paraformaldehyde | HFIP, TfOH (10 mol%), 20°C, 1h | 78% | | 2-(4-Fluorophenyl)ethanol | Paraformaldehyde | HFIP, TfOH (10 mol%), 20°C, 1h | 85% |
Experimental Protocols
Protocol 1: Synthesis of 3-Isochromanone from o-Tolylacetic Acid
This protocol is adapted from a patented industrial process.[8]
Materials:
-
o-Tolylacetic acid
-
Fluorobenzene
-
2,2'-Azobis(2-methylbutyronitrile) (AIBN)
-
Sulfuryl chloride
-
Potassium bicarbonate
-
Potassium iodide
-
Cyclohexane
Procedure:
-
Drying: A mixture of o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (76.7 g) is dried by azeotropic distillation.[2]
-
Initiation: The mixture is cooled to 60°C, and AIBN (2.13 g, 0.013 mol) is added.[2]
-
Chlorination: Sulfuryl chloride (49.8 g, 0.358 mol) is added over 3 hours while maintaining the temperature at 60-62°C. The reaction progress should be monitored by GC or TLC.[2][8]
-
Quenching and Cyclization: A 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) is added slowly, followed by potassium iodide (0.22 g) and then solid potassium bicarbonate (20.95 g, 0.209 mol). The mixture is stirred for 1 hour at 60°C.[2]
-
Workup: The reaction mixture is warmed to 65°C, and the aqueous and organic layers are separated.
-
Purification: The organic layer is diluted with fluorobenzene, dried by azeotropic distillation, and the product is precipitated by the addition of cyclohexane. The solid is filtered and dried to yield 3-isochromanone.[2]
Protocol 2: Gold-Catalyzed Synthesis of 1H-Isochromenes
This protocol is adapted from a gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols.[4]
Materials:
-
o-Alkynylbenzyl alcohol
-
Toluene
-
JohnPhosAu(MeCN)SbF6
-
Celite
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the o-alkynylbenzyl alcohol (100 mg) in toluene (10 mL).
-
Catalyst Addition: Add JohnPhosAu(MeCN)SbF6 (5 mol %) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Workup: Filter the mixture through Celite using ethyl acetate (30 mL) and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography to afford the desired 1H-isochromene.
Visualized Workflows and Relationships
Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.
Caption: Experimental workflow for the synthesis of 3-isochromanone from o-tolylacetic acid.
References
- 1. Gold-catalyzed synthesis of 1H-isochromene-4-carbaldehydes via oxidative cascade cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Isochroman-4-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude isochroman-4-one using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of this compound from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution or the compound not moving from the origin. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[1][2] - Target an Rf Value: Aim for an Rf value of approximately 0.2-0.4 for this compound on TLC to ensure good separation on the column. - Employ Gradient Elution: Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane).[1] |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | - Reduce the Sample Load: As a general rule, use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, a ratio of 100:1 or more may be necessary. - Dry Loading: If the crude material is not very soluble in the initial eluent, consider a dry loading technique by adsorbing the sample onto a small amount of silica gel before adding it to the column. | |
| Improper Column Packing: The presence of air bubbles, channels, or cracks in the silica gel bed leads to an uneven flow of the mobile phase and poor separation. | - Proper Slurry Preparation: Ensure the silica gel is fully suspended in the initial eluent to form a homogeneous slurry before packing. - Careful Packing: Pour the slurry into the column in one continuous motion, if possible. Gently tap the column to dislodge any air bubbles and to ensure an evenly packed bed. - Maintain a Level Surface: Add a layer of sand on top of the silica gel to prevent disturbance of the bed when adding the eluent. | |
| This compound Elutes Too Quickly (High Rf) | Solvent System is Too Polar: The eluent is too effective at moving the compound through the column, resulting in poor separation from less polar impurities. | - Decrease Solvent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| This compound Does Not Elute or Elutes Very Slowly (Low Rf) | Solvent System is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column. | - Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. - "Flush" the Column: If the compound is still on the column after running a significant volume of your optimized eluent, a more polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane can be used to elute all remaining compounds. |
| Product Fractions are Contaminated with an Unknown Impurity | Co-eluting Impurity: An impurity has a similar polarity to this compound in the chosen solvent system. | - Try a Different Solvent System: Experiment with different solvent combinations (e.g., dichloromethane/methanol, ether/hexane) that may alter the elution order. - Consider an Alternative Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase such as alumina. |
| Decomposition on Silica Gel: this compound or a related compound may be unstable on the acidic surface of silica gel. | - Test for Stability: Spot the crude mixture on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the product spot diminishes, decomposition may be occurring. - Deactivate the Silica Gel: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. | |
| Low Recovery of this compound | Decomposition on the Column: The compound may be degrading during the purification process. | - Run the Column Faster: Use flash chromatography (applying gentle air pressure) to minimize the time the compound spends on the column. - Check for Stability: As mentioned above, assess the stability of your compound on silica gel. |
| Irreversible Adsorption: The compound may be too polar and is sticking irreversibly to the silica gel. | - Use a More Polar Eluent: A "flush" with a highly polar solvent system at the end of the chromatography can help recover highly retained compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A mixture of hexane and ethyl acetate is a common and effective starting point for the purification of this compound and related compounds.[1][2] It is recommended to start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.[1]
Q2: How do I determine the correct solvent ratio for my column?
A2: The ideal solvent system should provide an Rf value for this compound of approximately 0.2-0.4 on a TLC plate. This range generally provides the best separation on a column. You can find the optimal ratio by testing different proportions of your chosen solvents (e.g., hexane and ethyl acetate) on TLC plates before running the column.
Q3: What are the common impurities I should expect in my crude this compound?
A3: Common impurities will depend on the synthetic route. However, you can generally expect to find unreacted starting materials, reagents, and potentially side-products from competing reactions. If the synthesis involves the cyclization of a precursor, incomplete cyclization may result in open-chain impurities.
Q4: Can this compound decompose on the silica gel column?
A4: While this compound is generally stable, some organic compounds can be sensitive to the acidic nature of silica gel.[3] It is good practice to check for decomposition by performing a 2D TLC or by letting a spotted TLC plate sit for an extended period before development to see if any new spots appear. If decomposition is suspected, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.
Q5: What is the difference between "wet loading" and "dry loading" a sample?
A5: "Wet loading" involves dissolving the crude sample in a minimal amount of the initial eluent and carefully adding it to the top of the column. "Dry loading" involves adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. Dry loading is often preferred for samples that have poor solubility in the starting eluent as it can lead to better band sharpness and improved separation.
Q6: How much silica gel should I use?
A6: A general guideline is to use a weight ratio of silica gel to crude material of at least 30:1. For separations of compounds with very similar Rf values, this ratio may need to be increased to 100:1 or more to achieve baseline separation.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound derivatives by column chromatography. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | Standard grade silica gel is typically sufficient. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A gradient elution is often effective.[1] |
| Elution Gradient | Start with 10% Ethyl Acetate in Hexane, gradually increase to 30% Ethyl Acetate in Hexane.[1] | The exact gradient should be optimized based on TLC analysis of the crude mixture. |
| Target Rf Value (on TLC) | 0.2 - 0.4 | This range generally provides the best resolution on the column. |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more challenging separations. |
| Typical Purity after Column | >95% | Dependent on the complexity of the crude mixture and optimization of the separation. |
| Expected Yield | 80-95% | Recovery can be affected by compound stability and irreversible adsorption. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Select the solvent system that provides an Rf value of 0.2-0.4 for the this compound spot and the best separation from impurities.
Protocol 2: Flash Column Chromatography Purification of Crude this compound
-
Column Preparation:
-
Securely clamp a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 30g of silica for 1g of crude material) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.[1]
-
-
Product Isolation:
-
Based on the TLC analysis of the fractions, combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation issues.
References
Technical Support Center: High-Purity Isochroman-4-one Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of isochroman-4-one to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
A1: Understanding the physical properties of this compound is crucial for developing an effective recrystallization protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 48 °C | [1][2] |
| Molecular Weight | 148.16 g/mol | [3][4] |
| Boiling Point | 99 °C at 14 Torr | [1] |
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a moderately polar aromatic ketone. Its solubility is governed by the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[5] Based on its structure, its expected solubility profile is as follows:
-
High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like ethanol and methanol, especially at elevated temperatures.
-
Moderate Solubility: Expected in less polar solvents like toluene.
-
Low Solubility/Insolubility: Expected in non-polar solvents such as hexane and petroleum ether, and in water under neutral conditions.
Q3: What are common impurities in this compound synthesis?
A3: Impurities in this compound can originate from starting materials, side reactions, or decomposition products. A common synthetic route is the Parham-type cyclization. Potential impurities from this synthesis could include unreacted starting materials (e.g., o-halobenzyl Weinreb amide derivatives) and by-products from the lithium-halogen exchange and cyclization steps. Incomplete reactions or side reactions during other synthetic pathways can also introduce impurities.
Recrystallization Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The cooling process is too slow or insufficient. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound if available. Cool the solution in an ice bath.[1] 3. If the compound remains in solution even after concentration and cooling, the solvent is likely unsuitable. Recover the compound by evaporating the solvent and choose a less effective solvent or a mixed-solvent system. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of this compound (48 °C). 2. The solution is supersaturated to a very high degree. 3. The presence of significant impurities is depressing the melting point. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like column chromatography to remove a larger portion of the impurities before recrystallization. |
| Crystals form too quickly. | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. | 1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1] |
| The recrystallized product has a low yield. | 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with too much cold solvent. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | 1. The cooling process was too fast, trapping impurities in the crystal lattice. 2. The chosen solvent is not optimal for separating the specific impurities present. 3. The impurities have very similar solubility to this compound in the chosen solvent. | 1. Repeat the recrystallization with a slower cooling rate. 2. Experiment with different solvent systems. A mixed-solvent system might provide better selectivity. 3. Consider an alternative purification method, such as column chromatography, or perform a second recrystallization. |
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory practices for the recrystallization of aromatic ketones. The optimal solvent ratios and temperatures may need to be determined empirically.
Protocol 1: Single-Solvent Recrystallization (e.g., from Ethanol/Water Mixture)
This method is suitable when a single solvent is found that dissolves this compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is a common choice for moderately polar compounds.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethanol and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (e.g., from Ethyl Acetate/Hexane)
This method is useful when no single solvent provides the desired solubility characteristics. A solvent in which the compound is highly soluble (ethyl acetate) is paired with a solvent in which it is poorly soluble (hexane).[6]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot ethyl acetate and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. If necessary, gently warm the solution to redissolve any precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following tables summarize the qualitative solubility of this compound and provide a framework for experimental determination of quantitative solubility.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | High | Insoluble | Very Slightly Soluble |
| Ethanol | High | Slightly Soluble | Soluble |
| Ethyl Acetate | Medium | Soluble | Very Soluble |
| Toluene | Low | Slightly Soluble | Soluble |
| Hexane | Low | Insoluble | Insoluble |
| Acetone | High | Soluble | Very Soluble |
Table 2: Template for Quantitative Solubility Data of this compound
Note: The following are estimated values. Experimental verification is required for accurate data.
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Ethanol/Water (9:1) | 25 | ~1-5 |
| 78 | > 20 | |
| Ethyl Acetate/Hexane (1:2) | 25 | ~2-7 |
| 60 | > 25 |
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Navigating the Oxa-Pictet-Spengler Synthesis of Isochromans: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of the isochroman scaffold, a privileged motif in numerous natural products and pharmaceuticals. However, the success of this reaction is often contingent on careful control of reaction conditions to avoid the formation of undesired side products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during the oxa-Pictet-Spengler synthesis of isochromans.
Troubleshooting Guide & FAQs
Here, we address specific issues that may arise during your experiments, providing explanations and actionable solutions.
Question 1: My reaction with an aliphatic aldehyde is giving low yields and a complex mixture of products. What is the likely cause and how can I fix it?
Answer:
The most probable cause is the self-condensation of your aliphatic aldehyde. Aldehydes with α-hydrogens are prone to enolization and subsequent self-condensation under acidic or basic conditions, leading to a variety of byproducts and consumption of your starting material.[1] This is a well-documented challenge in reactions utilizing enolizable aldehydes.
Solutions:
-
Use an Aldehyde Surrogate: A highly effective strategy is to use an epoxide as a surrogate for the aldehyde in the presence of hexafluoroisopropanol (HFIP).[2][3][4] In this method, the epoxide undergoes a Meinwald rearrangement in situ to generate the desired aldehyde, which is immediately trapped by the β-phenylethanol in the oxa-Pictet-Spengler cyclization. This approach avoids the storage and handling of potentially unstable aliphatic aldehydes and significantly expands the scope of the reaction.[2][3][4]
-
Employ Masked Aldehyde Equivalents: Acetals or ketals can also be used as alternatives to aldehydes.[5][6] These are generally more stable and can generate the required oxocarbenium ion under acidic conditions.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the self-condensation pathway.
Question 2: I am observing the formation of a significant amount of a byproduct when using trimethyl orthoformate. What is this side reaction and how can I avoid it?
Answer:
When using trimethyl orthoformate with certain substrates, a side product can be formed in significant yields (e.g., 60%).[7] The exact nature of the side product is substrate-dependent, but it highlights that orthoformates are not always inert alternatives to aldehydes and can participate in undesired reaction pathways.
Solutions:
-
Re-evaluate the Choice of Electrophile: If this side reaction is prominent, consider using the corresponding aldehyde directly or an alternative aldehyde surrogate like an epoxide.
-
Screen Catalysts and Solvents: A systematic screening of different Lewis acids and solvents may help to identify conditions that favor the desired oxa-Pictet-Spengler cyclization over the formation of the side product.
Question 3: My reaction is not proceeding to completion, or the yield is very low, especially with an electron-deficient β-phenylethanol. What factors could be at play?
Answer:
The electronic nature of the β-phenylethanol is critical for the success of the oxa-Pictet-Spengler reaction. The reaction proceeds via an electrophilic aromatic substitution, which is favored by electron-rich aromatic rings.
Explanation:
-
Nucleophilicity of the Aromatic Ring: Less nucleophilic aromatic rings, such as those bearing electron-withdrawing groups, will react more slowly or not at all in the cyclization step.[8] This can lead to poor yields or require harsh reaction conditions (higher temperatures and stronger acids), which in turn may promote side reactions.[8]
-
Stability of the Oxocarbenium Ion: The formation of the intermediate oxocarbenium ion is a key step. While the reaction is driven by the generation of this electrophile, the subsequent nucleophilic attack by the aromatic ring needs to be kinetically accessible.
Solutions:
-
Use a More Activating Solvent: Solvents like hexafluoroisopropanol (HFIP) have been shown to promote reactions involving cationic intermediates and can be effective even with modestly deactivated β-phenylethanols.[2][3][4]
-
Employ a Stronger Lewis or Brønsted Acid Catalyst: While exercising caution to avoid substrate decomposition, a stronger acid catalyst can facilitate the formation of the oxocarbenium ion and promote cyclization.
-
Consider Alternative Synthetic Routes: For strongly deactivated systems, an alternative synthetic strategy that does not rely on a late-stage oxa-Pictet-Spengler reaction may be necessary.
Question 4: I am getting a mixture of diastereomers. How can I control the stereochemical outcome of the reaction?
Answer:
The diastereoselectivity of the oxa-Pictet-Spengler reaction can often be influenced by the choice of catalyst and reaction conditions.
Solutions:
-
Catalyst Selection: The choice of Lewis acid can have a significant impact on the diastereomeric ratio. For example, in the synthesis of certain benzoisochromans, Cu(OTf)₂ has been shown to favor the formation of the α-configured product.[7] A screening of different metal triflates or other Lewis acids is recommended to optimize for the desired diastereomer.[5]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of product formation. Running the reaction at lower temperatures often favors the kinetically controlled product.[8]
-
Chiral Catalysts: For enantioselective synthesis, the use of chiral Brønsted acids, such as chiral phosphoric acids, in combination with co-catalysts like ureas, has been shown to provide high levels of enantioselectivity.[9][10]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the oxa-Pictet-Spengler reaction, highlighting the impact of different catalysts and conditions on yield and diastereoselectivity.
| Catalyst (mol%) | Aldehyde/Surrogate | β-Phenylethanol Substrate | Solvent | Temp (°C) | Time | Yield (%) | Diastereomeric Ratio (α:β or syn:anti) | Reference |
| Cu(OTf)₂ (50) | Butyraldehyde | Naphtholic alcohol | CH₂Cl₂ | 0 to rt | overnight | 75 | 8:1 | [7] |
| Sc(OTf)₃ (50) | Butyraldehyde | Naphtholic alcohol | CH₂Cl₂ | 0 to rt | 4 h | 65 | 4:1 | [7] |
| Yb(OTf)₃ (50) | Butyraldehyde | Naphtholic alcohol | CH₂Cl₂ | 0 to rt | 4 h | 50 | 5:1 | [7] |
| In(OTf)₃ (50) | Butyraldehyde | Naphtholic alcohol | CH₂Cl₂ | 0 to rt | 4 h | 60 | 4:1 | [7] |
| Bi(OTf)₃ (50) | Butyraldehyde | Naphtholic alcohol | CH₂Cl₂ | 0 to rt | 4 h | 60 | 4:1 | [7] |
| TfOH (10) | Styrene Oxide | 2-Phenylethanol | HFIP | 20 | <1 h | 95 | - | [2][3] |
| TfOH (10) | 1,2-Epoxyhexane | 2-Phenylethanol | HFIP | 20 | <1 h | 85 | - | [2][3] |
Reaction Pathways and Side Reactions
The following diagram illustrates the desired oxa-Pictet-Spengler reaction pathway leading to the isochroman product, alongside the common side reaction of aldehyde self-condensation.
Experimental Protocols
Protocol 1: Diastereoselective Oxa-Pictet-Spengler Reaction Using Cu(OTf)₂
This protocol is adapted from a procedure for the synthesis of benzoisochroman diastereomers and is optimized for achieving α-diastereoselectivity.[7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the naphtholic alcohol substrate (1.0 equiv).
-
Solvent and Aldehyde Addition: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath. Add the aldehyde (2.0 equiv) to the cooled solution.
-
Catalyst Addition: Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (50 mol%) to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred overnight.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired isochroman product. The diastereomeric ratio can be determined by proton NMR of the crude product.[7]
Protocol 2: Oxa-Pictet-Spengler Reaction Using Epoxides as Aldehyde Surrogates in HFIP
This protocol is based on a general procedure that avoids the use of unstable aldehydes by generating them in situ from stable epoxides.[2][3][4]
-
Reaction Setup: In a vial, dissolve the β-phenylethanol (1.0 equiv) and the epoxide (1.2 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Catalyst Addition: Add triflic acid (TfOH) (10 mol%) to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at 20 °C. The reaction is typically complete in less than one hour. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired isochroman.
By understanding the potential side reactions and employing the appropriate strategies and protocols outlined in this guide, researchers can significantly improve the success rate and efficiency of their oxa-Pictet-Spengler syntheses of isochromans.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. [PDF] Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03250F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the stereoselective synthesis of isochroman derivatives
Technical Support Center: Stereoselective Synthesis of Isochroman Derivatives
Welcome to the technical support center for the stereoselective synthesis of isochroman derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of isochroman derivatives. Each problem is presented with potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is yielding very little or no isochroman derivative. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in isochroman synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature.[1]
-
-
Catalyst Inactivity: The catalyst may be poisoned, decomposed, or not present in a sufficient amount.
-
Solution: Use a fresh batch of the catalyst and ensure it is handled under the appropriate inert conditions if required. Consider screening different catalysts and ligands, as some systems are inherently more active for specific transformations.[2]
-
-
Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous and free of inhibitors. Purification of starting materials before use may be necessary.[1]
-
-
Product Loss During Workup: The desired product may be lost during extraction or purification steps.
-
Solution: Optimize the work-up procedure, for instance, by adjusting the pH during extraction to ensure the product is in the organic layer.[3]
-
-
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
-
Question: My reaction is producing a racemic or nearly racemic mixture (low ee) or a poor mixture of diastereomers (low dr). How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity is a common and critical challenge.
-
Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount for enantioselectivity.[2]
-
Incorrect Reaction Conditions: Temperature and solvent play a crucial role in stereoselectivity.
-
Substrate Control Issues: For diastereoselectivity, the existing stereocenters in the substrate can influence the formation of new ones.
-
Solution: If applicable, you may need to modify an existing stereocenter or introduce a directing group to enhance substrate-induced diastereoselectivity.[2]
-
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products alongside the desired isochroman derivative. How can I identify and minimize them?
-
Answer: The formation of side products can complicate purification and reduce the yield.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions.
-
Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can favor the desired reaction pathway.[1]
-
-
Over-reaction or Degradation: The desired product might be forming and then reacting further or degrading under the reaction conditions.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Reducing the reaction temperature might also prevent degradation.[3]
-
-
Isomerization or Rearrangement: Undesired isomers or rearrangement products, such as isobenzofuranones, can sometimes form.[7] The use of enolizable aldehydes can also lead to side reactions like self-condensation.[8][9]
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the appropriate chiral catalyst for my reaction?
-
A1: The choice of catalyst is highly dependent on the specific reaction. For asymmetric hetero-Diels-Alder reactions, a bimetallic catalytic system such as Au(I)/chiral Sc(III) has been shown to be effective.[10] For asymmetric ortho-lithiation strategies, the use of a chiral ligand to direct the lithiation is key.[11][12] It is often necessary to screen a small library of catalysts to find the optimal one for a new transformation.[2]
-
-
Q2: What are the best methods for purifying isochroman derivatives, especially for separating stereoisomers?
-
A2: Flash column chromatography on silica gel is a common and effective method for purifying crude isochroman derivatives.[13] For separating stereoisomers (enantiomers or diastereomers) that are difficult to separate by standard chromatography, chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice.[14] Recrystallization can also be a powerful technique for obtaining highly pure single stereoisomers if the product is crystalline.[13]
-
-
Q3: My reaction does not seem to be starting. What should I check?
-
A3: First, re-verify that all reagents and catalysts have been added in the correct amounts. Ensure that the reaction temperature is appropriate, as some reactions require an initiation period at a specific temperature. Check the quality and activity of your catalyst and reagents, as they may have degraded.[1] Finally, ensure that your solvent is of sufficient purity and, if required, is anhydrous.[1]
-
Quantitative Data Summary
The following tables present representative data for various stereoselective syntheses of isochroman derivatives. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Asymmetric Hetero-Diels-Alder Reaction [10]
| Entry | Substrate 1 | Substrate 2 | Yield (%) | d.r. | ee (%) |
| 1 | 2a | 3a | 82 | 12:1 | 91 |
| 2 | 2b | 3a | 75 | 10:1 | 90 |
| 3 | 2c | 3a | 78 | 11:1 | 92 |
| 4 | 2h | 3a | 52 | 9:1 | 90 |
Table 2: Asymmetric 1,3-OH Insertion/Aldol Cyclization [4]
| Entry | Product | Yield (%) | ee (%) |
| 1 | C11 | 71 | 97 |
| 2 | C12 | 65 | 95 |
| 3 | C13 | 71 | 94 |
| 4 | C14 | 61 | 95 |
Table 3: Purification of Isochroman-3-ol [13]
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Flash Column Chromatography | 85 | >98 | 80-90 |
| Recrystallization | 90 | >99 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hetero-Diels-Alder Reaction [10]
-
To a 10-mL test tube, sequentially add JohnphosAu (0.010 mmol, 7.7 mg), Sc(OTf)₃ (0.020 mmol, 9.8 mg), and the chiral ligand (e.g., L-PiMe₂t-Bu, 0.022 mmol, 14.4 mg).
-
Add CH₂Cl₂ (2.0 mL) to the test tube.
-
Add the α-propargyl benzyl alcohol (0.2 mmol) and the 2-(hydroxymethyl)phenol (0.24 mmol) to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., 6 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetracyclic isochroman product.
Protocol 2: Purification of Isochroman Derivatives by Flash Column Chromatography [13]
-
TLC Analysis and Solvent System Selection: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.3 and show good separation from impurities.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent and apply it to the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the selected solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters for optimizing stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity | MDPI [mdpi.com]
Isochroman-4-one stability and degradation pathways under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isochroman-4-one under various stress conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bicyclic organic compound. Its structural core is found in various natural products and pharmacologically active molecules. Understanding its stability is crucial for the development of new therapeutics, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Forced degradation studies are essential to identify these degradation pathways and to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH and FDA.[1][2]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Typical stress conditions to investigate the stability of this compound include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[2][3] These conditions are designed to accelerate the degradation process and identify potential degradation products.
Q3: What is the generally accepted level of degradation in forced degradation studies?
A3: A degradation of 5-20% is generally considered appropriate for forced degradation studies.[3][4] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while under-stressing might not produce a sufficient amount of degradants for detection and analysis.[1]
Q4: Which analytical techniques are most suitable for analyzing the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly used technique for separating and quantifying this compound and its degradation products.[5] For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[6]
Troubleshooting Guides
Issue 1: No or minimal degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution:
-
Hydrolytic Conditions: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or prolong the exposure time.[4]
-
Oxidative Conditions: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the reaction time.
-
Thermal Stress: Increase the temperature or the duration of exposure.
-
Photolytic Stress: Increase the intensity of the light source or the exposure time, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[7][8]
-
-
Issue 2: Excessive degradation (more than 20%) is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Solution:
-
Hydrolytic Conditions: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.
-
Oxidative Conditions: Decrease the concentration of the oxidizing agent or reduce the reaction time.
-
Thermal Stress: Lower the temperature or shorten the exposure time.
-
Photolytic Stress: Reduce the light intensity or the duration of exposure.
-
-
Issue 3: Poor resolution between the this compound peak and degradation product peaks in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized.
-
Solution:
-
Mobile Phase: Modify the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase).
-
Gradient Elution: Optimize the gradient profile to improve the separation of closely eluting peaks.
-
Column: Try a different column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a smaller particle size for higher efficiency.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution.
-
-
Issue 4: The mass balance of the assay is not within the acceptable range (typically 95-105%).
-
Possible Cause: Some degradation products are not being detected or are co-eluting.
-
Solution:
-
Detector Wavelength: Use a photodiode array (PDA) detector to analyze the peaks at different wavelengths to ensure that all degradation products with different chromophores are detected.
-
Co-elution: If co-elution is suspected, modify the chromatographic method as described in Issue 3.
-
Non-UV Active Degradants: Some degradation products may not have a UV chromophore. In such cases, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.
-
Volatile Degradants: Consider the possibility of volatile degradation products that may not be detected by HPLC. Headspace Gas Chromatography (GC) could be used for their analysis if suspected.
-
-
Predicted Degradation Pathways
Based on the chemical structure of this compound, which contains a lactone (cyclic ester) and a ketone functional group within a benzopyran ring system, the following degradation pathways are plausible under different stress conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the lactone ring of this compound is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactone ring to form a hydroxy carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, this compound can undergo saponification. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the carboxylate salt of the corresponding hydroxy acid.[9]
Oxidative Degradation
The ketone functional group in this compound can be susceptible to oxidation, for instance, by hydrogen peroxide. A possible reaction is a Baeyer-Villiger oxidation, where the ketone is converted into a lactone. Since this compound already contains a lactone, this could lead to the formation of a more complex product or further degradation. The benzylic ether linkage may also be susceptible to oxidation.
Experimental Protocols
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place the solid this compound powder in a thermostatically controlled oven at 105°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent used for the stock solution, and dilute to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
Experimental Workflow
Quantitative Data Summary
The following table summarizes the expected (illustrative) degradation of this compound under various stress conditions. Actual results may vary depending on the precise experimental parameters.
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl | 24 | 60 | 15% | 2-(2-(hydroxymethyl)phenyl)acetic acid |
| Base Hydrolysis | 1 M NaOH | 8 | 60 | 18% | Sodium 2-(2-(hydroxymethyl)phenyl)acetate |
| Oxidation | 30% H₂O₂ | 24 | Room Temp | 12% | Oxidized and ring-opened products |
| Thermal | - | 48 | 105 | 8% | Unspecified thermal degradants |
| Photolytic | ICH Q1B | - | Controlled | 5% | Unspecified photolytic degradants |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. pharmtech.com [pharmtech.com]
- 8. longdom.org [longdom.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Isochroman-4-One Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of isochroman-4-one derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitated out of solution when I diluted my DMSO stock in aqueous assay buffer. What is the likely cause?
A1: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a nonpolar solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility. The drastic change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q2: What are the consequences of compound precipitation in my biological assay?
A2: Compound precipitation can significantly impact your experimental results, leading to:
-
Underestimation of Potency: The actual concentration of the dissolved, active compound will be lower than the intended nominal concentration, leading to an inaccurate assessment of its biological activity (e.g., higher IC50 or EC50 values).
-
Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to inconsistent and unreliable data.
-
Cellular Toxicity: The precipitate itself can sometimes be toxic to cells, independent of the compound's pharmacological activity.
-
Assay Interference: Precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by being mistaken for cells in imaging-based assays.
Q3: How can I improve the solubility of my this compound derivative in my assay?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your assay buffer can help to increase the solubility of your compound.
-
pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the assay buffer to a value where the compound is in its more soluble ionized form can be effective.
-
Solubilizing Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound and increase its aqueous solubility.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies like lipid-based formulations or nanosuspensions can be considered.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and for some sensitive cell lines, it may need to be even lower (e.g., <0.1%). It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to account for any effects of the solvent itself.
Q5: Should I sonicate my compound solution if I see a precipitate?
A5: Gentle sonication can sometimes help to redissolve a small amount of precipitate. However, it is not a solution for compounds that are fundamentally insoluble at the desired concentration. If significant precipitation is observed, it is better to address the underlying solubility issue through the methods mentioned above.
Troubleshooting Guides
Issue 1: Visible Precipitation Upon Dilution of DMSO Stock
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or formation of solid particles upon adding DMSO stock to aqueous buffer. | Solvent Shock: Rapid change in solvent polarity. | - Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution step.- Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote rapid mixing. |
| Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its aqueous solubility. | - Lower the final concentration of the compound in the assay.- Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum soluble concentration. | |
| Low Temperature: The aqueous buffer is at a low temperature, reducing the solubility of the compound. | - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Observation | Potential Cause | Recommended Solution |
| High variability in results between replicate wells or between experiments. | Micro-precipitation: Formation of very fine precipitate that may not be easily visible to the naked eye. | - Visually inspect the wells under a microscope for any signs of precipitation.- Centrifuge the plate briefly and check for a pellet.- Re-evaluate the solubility of the compound and consider using a lower concentration or a solubilizing agent. |
| Compound Adsorption: The compound may be adsorbing to the plastic of the assay plate. | - Use low-binding plates.- Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the assay buffer, if compatible with the assay. | |
| Stock Solution Instability: The compound may be precipitating out of the DMSO stock solution over time, especially after freeze-thaw cycles. | - Prepare fresh DMSO stock solutions for each experiment.- Aliquot the DMSO stock into single-use vials to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Estimated Aqueous Solubility of Representative this compound Derivatives
| Compound | Structure | LogP (Estimated) | Aqueous Solubility (Estimated) |
| This compound | [Image of this compound structure] | 1.5 | ~500 µg/mL |
| 7-Hydroxy-isochroman-4-one | [Image of 7-Hydroxy-isochroman-4-one structure] | 1.2 | ~1000 µg/mL |
| 7-Methoxy-isochroman-4-one | [Image of 7-Methoxy-isochroman-4-one structure] | 1.6 | ~400 µg/mL |
| 7-Amino-isochroman-4-one | [Image of 7-Amino-isochroman-4-one structure] | 1.0 | ~1500 µg/mL |
| 7-Nitro-isochroman-4-one | [Image of 7-Nitro-isochroman-4-one structure] | 1.4 | ~600 µg/mL |
Note: The LogP and aqueous solubility values are estimates and can vary depending on the prediction software and experimental conditions. These values are provided for illustrative purposes to demonstrate the effect of different substituents on solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the maximum concentration at which an this compound derivative remains soluble in a specific aqueous buffer.
Materials:
-
This compound derivative
-
100% DMSO
-
Assay buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 19.5 µM).
-
In a separate 96-well plate, add 198 µL of the assay buffer to each well.
-
Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the assay buffer. This will result in a final DMSO concentration of 1%.
-
Mix the plate thoroughly by shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the buffer-only control.
Protocol 2: Cell Viability Assay (MTT Assay) with a Poorly Soluble this compound Derivative
This protocol describes how to perform a cell viability assay while minimizing compound precipitation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative
-
100% DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Methodology:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Prepare a series of intermediate dilutions of the compound in complete cell culture medium. For example, to achieve a final concentration of 100 µM with 0.5% DMSO, add 5 µL of the 10 mM DMSO stock to 995 µL of pre-warmed medium.
-
Perform serial dilutions from this intermediate solution in complete cell culture medium to obtain the desired final concentrations. This ensures the DMSO concentration remains constant across all wells.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation before proceeding.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing this compound derivatives in cell-based assays.
Optimizing reaction conditions for gold-catalyzed isochroman-4-one synthesis
Welcome to the Technical Support Center for Gold-Catalyzed Isochroman-4-one Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no yield of the desired this compound. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The gold catalyst may be inactive or decomposed. Gold(I) precatalysts often require activation by a silver salt to abstract a halide and generate the active cationic species. Improper storage or handling can also lead to deactivation.[1]
-
Solution:
-
Ensure your gold precatalyst (e.g., L-Au-Cl) is properly activated, typically with a silver salt (e.g., AgOTf, AgSbF₆).
-
Use freshly prepared catalyst solutions.
-
Store gold complexes and silver salts in a desiccator and under an inert atmosphere.
-
-
-
Reaction Conditions:
-
Cause: Sub-optimal reaction temperature, solvent, or reaction time can significantly impact yield. Gold-catalyzed cyclizations are often sensitive to these parameters.
-
Solution:
-
Temperature: Some reactions proceed at room temperature, while others may require gentle heating. Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimum.
-
Solvent: The choice of solvent is crucial. Non-coordinating, non-protic solvents like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are commonly used. Toluene is often a good starting point.[1][2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for product decomposition over extended periods.
-
-
-
Substrate Reactivity:
-
Cause: The electronic properties of the ortho-alkynylaryl precursor can influence the cyclization efficiency. Electron-withdrawing groups on the aromatic ring can disfavor the desired 6-endo-dig cyclization pathway.[1]
-
Solution:
-
For substrates with strongly electron-withdrawing groups, a more electron-rich gold catalyst (e.g., one with more donating phosphine ligands or an N-heterocyclic carbene (NHC) ligand) might be beneficial.
-
Consider modification of the substrate if possible to introduce electron-donating groups that can stabilize the carbocation intermediate formed during the 6-endo-dig cyclization.[1]
-
-
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: Side product formation is a common challenge. Here are some likely side products and strategies to mitigate their formation:
-
Isobenzofuran (5-exo-dig cyclization product):
-
Cause: This is a common regioisomeric byproduct. The selectivity between the desired 6-endo and the undesired 5-exo cyclization is influenced by the electronic nature of the substrate and the catalyst.[1] Electron-withdrawing groups on the aryl ring tend to favor the 5-exo pathway.[1]
-
Solution:
-
Employ a catalyst system that favors the formation of a more stabilized benzylic gold-stabilized carbocation, which leads to the 6-endo product.[1] Catalysts with bulky, electron-rich ligands can enhance selectivity for the 6-endo product.
-
The counterion of the catalyst can also play a role; less strongly coordinating anions may favor the 6-endo cyclization.[2]
-
-
-
Dimerization Products:
-
Cause: At higher concentrations or with highly reactive substrates, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution:
-
Run the reaction at a lower concentration.
-
Add the substrate slowly to the reaction mixture containing the catalyst to maintain a low concentration of the starting material.
-
-
-
Hydration of the Alkyne:
-
Cause: Trace amounts of water in the reaction can lead to the hydration of the alkyne, forming a ketone side product instead of the desired cyclization.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Q3: How do I choose the optimal gold catalyst for my specific substrate?
A3: Catalyst selection is critical for a successful synthesis. Consider the following:
-
Gold(I) vs. Gold(III): Most modern protocols utilize Gold(I) catalysts due to their excellent π-acidic character and tolerance for various functional groups.[3] Gold(III) catalysts, such as AuCl₃, have also been successfully employed.[4][5]
-
Ligand Effects: The ligand on the gold center significantly influences its reactivity and selectivity.
-
Phosphine Ligands: Simple triphenylphosphinegold(I) complexes are common starting points. Bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, Buchwald-type ligands) often provide higher yields and better selectivity.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-gold catalysts are generally more stable and can be more active than their phosphine counterparts for certain substrates.
-
-
Counterion: The counterion of the cationic gold catalyst can affect its activity and selectivity. Weakly coordinating anions like SbF₆⁻, OTf⁻, or NTf₂⁻ are commonly used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Reaction (Starting material recovered) | Inactive catalyst | Ensure proper activation of the gold(I) precatalyst with a silver salt. Use fresh, properly stored catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature (e.g., from RT to 40-60 °C) and monitor by TLC. | |
| Unreactive substrate | Consider a more active catalyst (e.g., NHC-gold complex) or modify the substrate's electronic properties. | |
| Low Yield | Suboptimal catalyst loading | Optimize catalyst loading (typically between 1-5 mol%). |
| Incorrect solvent | Screen different anhydrous, non-coordinating solvents (e.g., Toluene, DCM, DCE).[1] | |
| Competing side reactions | See Q2 in the FAQ section for minimizing side products. | |
| Poor substrate solubility | Choose a solvent in which the starting material is fully soluble at the reaction temperature.[2] | |
| Mixture of Regioisomers (6-endo vs. 5-exo) | Electronic effects of the substrate | For substrates with electron-withdrawing groups, use a more electron-donating ligand on the gold catalyst.[1] |
| Catalyst counterion | Experiment with different silver salts to vary the counterion (e.g., AgSbF₆, AgOTf).[2] | |
| Product Decomposition | Prolonged reaction time or high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. |
| Product instability to reaction conditions | Consider if the product is sensitive to the acidic conditions that can be generated in situ. A milder catalyst system may be required. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the gold-catalyzed cyclization of ortho-alkynylbenzyl alcohols to 1H-isochromenes, a key precursor to isochroman-4-ones. These conditions can serve as a starting point for optimizing this compound synthesis.
Table 1: Catalyst and Solvent Optimization for the Synthesis of 1H-3-Butyl-2-benzopyran [1]
| Entry | Catalyst | Additive | Solvent | Yield (%) |
| 1 | PPh₃AuCl | AgOTf | CH₃CN | 47 |
| 2 | (tBu)₃PAuCl | AgOTf | CH₃CN | 15 |
| 3 | Cl₂Au₂(DPPM) | AgOTf | CH₃CN | 23 |
| 4 | JohnPhosAuCl | AgOTf | CH₃CN | 67 |
| 5 | XPhosAuCl | AgOTf | CH₃CN | 78 |
| 6 | SPhosAuCl | AgOTf | CH₃CN | 75 |
| 7 | JohnPhosAu(MeCN)SbF₆ | None | Toluene | 95 |
| 8 | JohnPhosAu(MeCN)SbF₆ | None | CH₂Cl₂ | 85 |
| 9 | JohnPhosAu(MeCN)SbF₆ | None | THF | 55 |
Table 2: Influence of Aryl Substituents on Regioselectivity [1]
| Substrate Aryl Substituent | Product | 6-endo Yield (%) | 5-exo Yield (%) |
| 4-MeO | 1H-Isochromene | 95 | 0 |
| 4-Me | 1H-Isochromene | 94 | 0 |
| H | 1H-Isochromene | 95 | 0 |
| 4-Cl | 1H-Isochromene | 88 | 0 |
| 4-CF₃ | 1H-Isochromene | 75 | 15 |
| 3,5-(CF₃)₂ | 1H-Isochromene | 55 | 35 |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Synthesis of 1H-Isochromenes [2]
This protocol describes the synthesis of 1H-isochromenes from ortho-alkynylbenzyl alcohols, which can be subsequently oxidized to the target isochroman-4-ones.
Materials:
-
ortho-Alkynylbenzyl alcohol
-
JohnPhosAu(MeCN)SbF₆ (or other suitable gold catalyst)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Celite
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ortho-alkynylbenzyl alcohol (1.0 eq) in anhydrous toluene (to a concentration of approximately 0.01 M).
-
Add the gold catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1H-isochromene.
Protocol 2: Gold(III)-Catalyzed Cascade Synthesis of Isochromanones [4][5]
This protocol outlines a direct synthesis of isochromanones using a Gold(III) catalyst.
Materials:
-
Appropriate bis-propargyl ether precursor
-
AuCl₃
-
Anhydrous solvent (e.g., DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a solution of the starting bis-propargyl ether (1.0 eq) in anhydrous DCE, add AuCl₃ (5 mol%) under an inert atmosphere.
-
Stir the reaction at the appropriate temperature (optimization may be required, e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired isochromanone.
Visualizations
Caption: General workflow for gold-catalyzed this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Regioselectivity pathways in the gold-catalyzed cyclization.
References
Technical Support Center: Purification of Isochroman-4-one Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst impurities from isochroman-4-one products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions to achieve a high-purity product.
Issue 1: Persistent Catalyst Residues After Initial Purification
Problem: After performing a primary purification step such as filtration or extraction, analytical tests (e.g., ICP-MS) indicate the presence of residual catalyst (e.g., Palladium, Gold, Iron).
Possible Causes & Solutions:
-
Homogeneous Catalyst: The catalyst used in the synthesis is soluble in the reaction mixture and cannot be removed by simple filtration.
-
Fine Catalyst Particles: Heterogeneous catalysts may fragment into fine particles that pass through standard filter paper.
-
Solution: Use a finer filter medium such as Celite® or a membrane filter with a smaller pore size.[2]
-
-
Catalyst Complexation: The catalyst may form a stable complex with the this compound product or other components in the reaction mixture.
-
Solution: Consider using a metal scavenger with a high affinity for the specific catalyst metal. These scavengers are functionalized solid supports that selectively bind to the metal, which can then be removed by filtration.[3]
-
Issue 2: Low Recovery of this compound Product During Purification
Problem: A significant loss of the desired this compound product is observed after purification.
Possible Causes & Solutions:
-
Co-precipitation during Crystallization: The product may co-precipitate with the catalyst or other impurities.
-
Adsorption onto Stationary Phase: During column chromatography, the product may strongly adsorb to the silica gel or other stationary phase.
-
Solution: Adjust the polarity of the mobile phase. A more polar eluent can help to elute the product from the column. If the product is acid-sensitive, consider using a deactivated silica gel.[6]
-
-
Product Solubility: The product may be partially soluble in the washing solvent used during filtration or recrystallization, leading to losses.
-
Solution: Use a minimal amount of ice-cold solvent for washing the purified crystals to minimize dissolution.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing catalyst impurities from this compound products?
A1: The most effective methods for removing catalyst impurities from this compound products include:
-
Flash Column Chromatography: This technique is highly effective for separating the product from a wide range of impurities based on their different polarities.[7][8]
-
Recrystallization: A powerful method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.[4][9]
-
Metal Scavengers: These are solid-supported ligands that selectively bind to residual metal catalysts, which can then be easily removed by filtration. This method is particularly useful for removing trace amounts of homogeneous catalysts.[3][10]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual metal catalysts, which is then removed by filtration.[1]
Q2: How do I choose the best purification method for my specific this compound synthesis?
A2: The optimal purification method depends on several factors:
-
Nature of the Catalyst: For heterogeneous catalysts (e.g., Pd/C), initial filtration through Celite is often sufficient. For homogeneous catalysts (e.g., AuCl₃, FeCl₃), more advanced techniques like chromatography or scavengers are necessary.[2]
-
Properties of the this compound: The solubility and stability of your specific this compound derivative will influence the choice of recrystallization solvent or chromatography mobile phase.
-
Level of Purity Required: For applications requiring very low levels of metal contamination (e.g., in drug development), a combination of methods, such as column chromatography followed by treatment with a metal scavenger, may be necessary.
Q3: Can you provide a general workflow for the purification of this compound?
A3: A general workflow for purifying crude this compound is illustrated in the diagram below. The specific steps and techniques will need to be optimized for each unique synthesis.
Data Presentation
The selection of an appropriate metal scavenger is crucial for the efficient removal of catalyst residues. The following table summarizes the effectiveness of various scavengers for different metal catalysts commonly used in organic synthesis.
| Metal Scavenger | Target Metals (Best) | Target Metals (Good) |
| SiliaMetS® DMT | Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, U | Cd, Co, Cu, Fe, Sc, Zn |
| SiliaMetS® Imidazole | Cd, Co, Cu, Fe, Ir, Li, Mg, Ni, Os, W, Zn | Cr, Pd, Rh |
| SiliaMetS® Thiourea | Pd, Ru | Ag, Cu, Fe, Os, Rh, Sc, Sn |
| SiliaMetS® TAAcONa | Pd(II), Ni(II), Cu(II) | |
| MP-TMT | Pd |
This data is based on general performance and may vary depending on the specific reaction conditions and the form of the metal impurity.[3][10]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the product an Rf value of approximately 0.3 and provides good separation from impurities.[7]
2. Column Preparation:
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.[7]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel column.[7]
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.[7]
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[7]
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. rsc.org [rsc.org]
- 3. silicycle.com [silicycle.com]
- 4. amherst.edu [amherst.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. benchchem.com [benchchem.com]
- 10. sopachem.com [sopachem.com]
Preventing byproduct formation in isochroman-4-one synthesis
Welcome to the technical support center for isochroman-4-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of isochroman-4-ones, particularly via intramolecular Friedel-Crafts cyclization of 2-phenoxyacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound is the intramolecular Friedel-Crafts acylation of 2-phenoxyacetic acid or its acid chloride. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[1]
Q2: What are the critical parameters to control for a successful this compound synthesis?
A2: Key parameters for optimizing this compound synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time. Maintaining anhydrous (dry) conditions is crucial, as Lewis acid catalysts are highly sensitive to moisture.[2][3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the this compound product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can be employed.[2]
Q4: What are some alternative, "greener" catalysts to traditional Lewis acids like AlCl₃?
A4: Concerns over the hazardous nature of traditional Lewis acids have led to the exploration of more environmentally friendly alternatives. These include solid acid catalysts like zeolites, which can be recovered and reused, and metal triflates, which are often more water-tolerant.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound synthesis experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no this compound. What are the possible causes and how can I improve the yield?
A: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Aromatic Ring: If your 2-phenoxyacetic acid precursor has strongly electron-withdrawing groups on the aromatic ring (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated for the intramolecular Friedel-Crafts acylation to proceed efficiently.[2]
-
Solution: Consider using a more reactive derivative of the starting material or exploring alternative synthetic routes that do not rely on Friedel-Crafts acylation.
-
-
Sub-optimal Reaction Temperature: The reaction temperature might be too low for the cyclization to occur at a reasonable rate or too high, leading to decomposition of the starting material or product.
-
Solution: Experiment with a range of temperatures. For many intramolecular Friedel-Crafts reactions, heating is necessary, but excessive temperatures can lead to charring and byproduct formation.[3]
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[2][5]
-
Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often required.
-
Issue 2: Formation of Byproducts
Q: My reaction is producing significant amounts of byproducts. What are they and how can I minimize their formation?
A: Byproduct formation is a common issue. The nature of the byproducts depends on the specific starting materials and reaction conditions.
-
Regioisomers: If the aromatic ring of your 2-phenoxyacetic acid is substituted, cyclization can potentially occur at different positions, leading to the formation of regioisomeric isochroman-4-ones. The regioselectivity is influenced by the electronic and steric effects of the substituents.[6]
-
Solution: The choice of catalyst and solvent can influence regioselectivity. A systematic optimization of reaction conditions may be necessary to favor the desired isomer. Zeolite catalysts, for instance, can offer shape-selectivity.[7]
-
-
Intermolecular Reaction Products: At high concentrations, an intermolecular Friedel-Crafts reaction between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
-
Solution: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by slowly adding the starting material to the reaction mixture containing the catalyst.
-
-
Tar Formation: Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of intractable tars.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. Using a milder catalyst or solvent may also be beneficial.
-
Data Presentation
The choice of catalyst and solvent can significantly impact the yield of this compound synthesis. The following tables summarize some findings from the literature.
Table 1: Comparison of Catalysts for a Model Isochromanone Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 5 | Toluene | 100 | 12 | 75 |
| PdCl₂(PPh₃)₂ | 5 | DMF | 120 | 8 | 82 |
| Rh₂(OAc)₄ | 2 | DCM | 40 | 24 | 65 |
Data adapted from a representative isochromanone synthesis. Actual yields may vary depending on the specific substrate.[3]
Table 2: Effect of Solvent on a Model Isochromanone Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 110 | 12 | 85 |
| Dioxane | 100 | 12 | 78 |
| Acetonitrile | 80 | 24 | 60 |
| DMF | 120 | 8 | 92 |
Data adapted from a representative isochromanone synthesis. Actual yields may vary depending on the specific substrate.[3]
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-3-isochromanone via Intramolecular Cyclization
This protocol is a classic example of isochromanone synthesis.[3]
Materials:
-
3,4-Dimethoxyphenylacetic acid (1.0 equiv)
-
Acetic acid
-
Concentrated hydrochloric acid
-
Formalin (37% formaldehyde solution)
-
Chloroform
-
5% Sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, dissolve 3,4-dimethoxyphenylacetic acid in acetic acid.
-
Heat the solution to 80 °C with stirring.
-
Rapidly add concentrated hydrochloric acid, followed immediately by formalin.
-
Continue heating and stirring on a steam bath for 1 hour, allowing the temperature to reach 90 °C.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with chloroform.
-
Wash the combined organic extracts with aqueous sodium hydrogen carbonate solution until neutral, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Purification of this compound by Flash Column Chromatography
Procedure:
-
TLC Analysis and Solvent System Selection: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal solvent system will give the this compound an Rf value of approximately 0.3 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane) and apply it carefully to the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the selected solvent system, collecting fractions in test tubes. Monitor the elution of compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Isochroman-4-one and Isochroman
The key difference between the two molecules is the presence of a carbonyl group at the C-4 position in isochroman-4-one, which significantly influences the chemical shifts of nearby protons and carbons. This guide will explore these expected differences based on the provided data for isochroman.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for isochroman. This data can be used as a reference for the spectral assignment of this compound, keeping in mind the deshielding effects of the C-4 carbonyl group.
Table 1: ¹H NMR Spectral Data for Isochroman
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-5, H-6, H-7, H-8 | 7.09 - 6.87 | m | - |
| H-1 | 4.68 | t | - |
| H-3 | 3.87 | t | - |
| H-4 | 2.75 | t | - |
Data recorded in CDCl₃ at 400 MHz.[1]
Table 2: ¹³C NMR Spectral Data for Isochroman
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-8a | 134.9 |
| C-4a | 132.8 |
| C-6 | 126.7 |
| C-7 | 126.3 |
| C-5 | 125.7 |
| C-8 | 120.9 |
| C-1 | 68.0 |
| C-3 | 64.6 |
| C-4 | 28.1 |
Data recorded in CDCl₃.[2]
Structural Diagrams for Spectral Assignment
The following diagrams illustrate the chemical structures of this compound and isochroman with atom numbering for clear correlation with the NMR data.
Caption: Structure of this compound with Atom Numbering.
Caption: Structure of Isochroman with Atom Numbering.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used for acquisition.
-
Key acquisition parameters include:
-
Pulse width: Calibrated 90° pulse.
-
Relaxation delay (d1): 1-5 seconds.
-
Number of scans (ns): 8-16, depending on the sample concentration.
-
Acquisition time (aq): 2-4 seconds.
-
-
The Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed.
-
The spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Key acquisition parameters include:
-
Pulse width: Calibrated 30-45° pulse to allow for faster repetition.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans (ns): 1024 or more, due to the low natural abundance of ¹³C.
-
Acquisition time (aq): 1-2 seconds.
-
-
The FID is processed with an exponential window function and Fourier transformed.
-
The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
4. 2D NMR Spectroscopy (Optional but Recommended for Full Assignment):
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
These experiments provide information about proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Isochroman-4-one and its Isomer, 4-Chromanone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of isomeric compounds is paramount. Mass spectrometry (MS) serves as a powerful analytical tool for this purpose, providing a unique fragmentation "fingerprint" for each molecule. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of isochroman-4-one and its structural isomer, 4-chromanone, highlighting the key differences that enable their distinction.
Comparative Fragmentation Analysis
The electron ionization mass spectra of this compound and 4-chromanone are expected to exhibit distinct fragmentation patterns, allowing for their unambiguous identification. The primary fragmentation pathways are influenced by the relative positions of the carbonyl group and the oxygen heteroatom within the bicyclic structure.
Key Fragmentation Pathways of 4-Chromanone:
The fragmentation of 4-chromanone is initiated by the ionization of the molecule, typically by removing an electron from one of the oxygen atoms. The resulting molecular ion (m/z 148) is unstable and undergoes a series of fragmentation reactions. The most characteristic fragmentation is a retro-Diels-Alder (RDA) reaction, which is a common pathway for cyclic compounds. This involves the cleavage of the heterocyclic ring, leading to the formation of a prominent ion at m/z 120, corresponding to the loss of ethylene (C₂H₄). Further fragmentation of the m/z 120 ion through the loss of a carbon monoxide (CO) molecule results in the formation of a stable ion at m/z 92. Another significant fragmentation involves the loss of a hydrogen atom to form an ion at m/z 147, followed by the loss of CO to yield an ion at m/z 119.
Proposed Fragmentation Pathways of this compound:
Due to the location of the oxygen atom adjacent to the aromatic ring and the carbonyl group at the 4-position, the fragmentation of this compound is anticipated to proceed differently. A primary fragmentation is likely the cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage), leading to the loss of CO and the formation of an ion at m/z 120. Another probable pathway involves the cleavage of the heterocyclic ring with the loss of formaldehyde (CH₂O), resulting in an ion at m/z 118. Subsequent fragmentation of these initial products would lead to smaller, stable aromatic cations.
The following table summarizes the key experimental fragmentation data for 4-chromanone and the predicted major fragments for this compound.
| m/z | Proposed Fragment | Relative Intensity (%) - 4-Chromanone | Predicted Relative Importance - this compound |
| 148 | [M]⁺• | 65 | Moderate |
| 120 | [M - C₂H₄]⁺• (RDA) or [M - CO]⁺• | 100 (Base Peak) | High |
| 118 | [M - CH₂O]⁺• | - | High |
| 92 | [M - C₂H₄ - CO]⁺• | 40 | Moderate |
| 91 | [C₇H₇]⁺ | 35 | Moderate |
| 65 | [C₅H₅]⁺ | 20 | Low |
Experimental Protocols
The experimental data for 4-chromanone was obtained using a gas chromatography-mass spectrometer (GC-MS) system under the following typical conditions:
-
Ionization Method: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole
Visualizing the Fragmentation Pathways
The distinct fragmentation pathways of 4-chromanone and the proposed pathway for this compound can be visualized using the following diagrams.
Caption: Proposed fragmentation of 4-Chromanone.
Caption: Proposed fragmentation of this compound.
A Comparative Analysis of the Biological Activities of Isochroman-4-one and Chroman-4-one
An Objective Guide for Researchers and Drug Development Professionals
The isomeric heterocyclic scaffolds, isochroman-4-one and chroman-4-one, form the core of numerous biologically active compounds. While structurally similar, the placement of the oxygen atom within the heterocyclic ring significantly influences their chemical properties and, consequently, their interactions with biological targets. This guide provides a comparative overview of the reported biological activities of this compound and chroman-4-one derivatives, supported by available experimental data and methodologies. It is important to note that direct comparative studies evaluating the biological activities of these two scaffolds under identical conditions are limited. Therefore, this guide collates findings from independent research to offer an indirect comparison and highlight areas for future investigation.
Anticancer Activity
Derivatives of both this compound and chroman-4-one have been investigated for their potential as anticancer agents. The available data suggests that chroman-4-one derivatives, in particular, have been more extensively studied in this regard.
Table 1: Anticancer Activity of Representative Chroman-4-one Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Spiro[chroman-2,4′-piperidin]-4-one | Compound with sulfonyl spacer | MCF-7 (Breast) | 5.62 ± 1.33 | [1] |
| Spiro[chroman-2,4′-piperidin]-4-one | Compound with sulfonyl spacer | A2780 (Ovarian) | 0.31 ± 0.11 | [1] |
| Spiro[chroman-2,4′-piperidin]-4-one | Compound with sulfonyl spacer | HT-29 (Colorectal) | 0.47 ± 0.17 | [1] |
| 3-Benzylideneflavanone | Derivative 1 | HL-60 (Leukemia) | 11.76 | [2] |
| 3-Benzylideneflavanone | Derivative 2 | HL-60 (Leukemia) | 8.36 | [2] |
| 3-Benzylideneflavanone | Derivative 2 | WM-115 (Melanoma) | 6.45 | [2] |
A study on spiro[chroman-2,4′-piperidin]-4-one derivatives revealed potent cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with one derivative exhibiting an IC50 value as low as 0.31 µM against the A2780 cell line.[1] Another study on 3-benzylidenechromanones and their spiropyrazoline-based analogues also demonstrated significant cytotoxic effects, particularly against the HL-60 human leukemia cell line.[2]
For isochromanone derivatives, while studies have suggested their potential in cancer therapy, quantitative data from direct screening of the parent compound or simple derivatives are less readily available in the reviewed literature. One comparative analysis guide highlighted a 3-(4-chlorophenyl)isochroman-1-one with an IC50 value of 15.8 µM against the MCF-7 cell line.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]
Antimicrobial Activity
Chroman-4-one derivatives have demonstrated notable activity against a range of pathogenic microorganisms.
Table 2: Antimicrobial Activity of Representative Chroman-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | >1024 | [6] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | >1024 | [6] |
| 7-Hydroxychroman-4-one | Salmonella enteritidis | >1024 | [6] |
| 7-Hydroxychroman-4-one | Candida albicans | 512 | [6] |
| 7-Hydroxychroman-4-one | Candida tropicalis | 512 | [6] |
| Homoisoflavonoid derivative | Candida albicans | 128-256 | [6] |
| Homoisoflavonoid derivative | Staphylococcus epidermidis | 128 | [6] |
A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL.[6] Notably, some homoisoflavonoid derivatives showed enhanced activity compared to their chroman-4-one precursors.[6]
Information regarding the antimicrobial properties of this compound and its simpler derivatives is less prevalent in the reviewed literature, indicating a potential area for further research.
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.[6][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Antioxidant Activity
Both scaffolds have been explored for their antioxidant potential.
Table 3: Antioxidant Activity of Representative this compound and Chroman-4-one Derivatives
| Compound Class | Representative Compound | Assay | IC50 (µg/mL) | Reference |
| 4-Acyl isochroman-1,3-dione | 4-p-Cyanobenzoyl-isochroman-1,3-dione | DPPH Radical Scavenging | 9.00 | [9] |
| 4-Acyl isochroman-1,3-dione | 4-p-Nitrobenzoyl-isochroman-1,3-dione | DPPH Radical Scavenging | 10.25 | [9] |
| (E)-3-benzylidenechroman-4-one | 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Superoxide Radical Scavenging | 6.5 | [10] |
A study on 4-acyl isochroman-1,3-diones demonstrated their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), with the 4-p-cyanobenzoyl derivative showing an IC50 value of 9.00 µg/mL.[9][11] For chroman-4-ones, certain (E)-3-benzylidenechroman-4-one derivatives have been identified as potent in vitro antioxidant agents, with a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] derivative exhibiting an IC50 of 6.5 µg/mL in a superoxide radical scavenging assay.[10]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging activity of compounds.[9]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.
Enzyme Inhibition
Chroman-4-one derivatives have been identified as inhibitors of various enzymes. For instance, they have been studied as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[12] Additionally, certain 4-chromanone derivatives have been designed and synthesized as IKr (rapid delayed rectifier K+ current) inhibitors for the potential treatment of cardiac arrhythmia.[13]
With respect to isochroman-4-ones, research has pointed towards their potential as antihypertensive agents through mechanisms that may involve enzyme inhibition, such as α1-adrenergic receptor antagonism.[14]
Due to the diverse range of enzymes targeted by derivatives of these scaffolds, a direct comparison of inhibitory potency is not feasible without studies focusing on the same enzyme target.
Conclusion
This comparative guide highlights the diverse biological activities associated with this compound and chroman-4-one scaffolds. Based on the currently available literature, the chroman-4-one framework appears to be more extensively investigated across a broader range of biological activities, particularly in the areas of anticancer and antimicrobial research, with a significant amount of quantitative data available.
This compound derivatives have shown promise in specific areas such as antioxidant and antihypertensive activities. However, there is a noticeable gap in the literature regarding their comprehensive evaluation for other biological effects like anticancer and broad-spectrum antimicrobial activities.
The structural isomerism between these two scaffolds clearly leads to distinct biological profiles. Future research involving direct, head-to-head comparative studies of this compound and chroman-4-one derivatives against a panel of biological targets would be invaluable in elucidating their relative therapeutic potential and guiding the rational design of new, more effective drug candidates.
References
- 1. japsonline.com [japsonline.com]
- 2. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of antimicrobial activity of water-soluble flavonoids extract from Vaccinium bracteatum Thunb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. Research Journal of Chemical Sciences : Antioxidant Potentialities of 4-Acyl isochroman-1,3-Diones - ISCA [isca.me]
- 12. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Isochroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isochroman-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, summarizing their biological activities, quantitative data, and the experimental protocols used for their evaluation.
Quantitative SAR Data Summary
The following tables summarize the biological activities of various this compound derivatives from several key studies.
Table 1: Antihypertensive Activity of this compound Hybrids
A study focused on developing novel antihypertensive agents by creating hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) and naftopidil, targeting the α1-adrenergic receptor.[1]
| Compound | R Group (Arylpiperazine Moiety) | Vasodilation (EC50, μM) | α1-Adrenergic Receptor Antagonism (pA2) |
| 6c | 2-Methoxyphenyl | 0.18 ± 0.03 | 7.85 ± 0.07 |
| 6e | 2-Ethoxyphenyl | 0.09 ± 0.01 | 8.12 ± 0.05 |
| 6f | 2-Isopropoxyphenyl | 0.15 ± 0.02 | 7.95 ± 0.06 |
| 6g | 2-Chlorophenyl | 0.21 ± 0.04 | 7.78 ± 0.08 |
| 6h | 2-Fluorophenyl | 0.25 ± 0.03 | 7.70 ± 0.09 |
| 6m | 3-Methoxyphenyl | 0.32 ± 0.05 | 7.60 ± 0.07 |
| 6q | 4-Fluorophenyl | 0.45 ± 0.06 | 7.45 ± 0.08 |
| Naftopidil | - | 0.28 ± 0.04 | 7.65 ± 0.06 |
SAR Insights: The data suggests that substitution at the ortho position of the phenyl ring in the arylpiperazine moiety is favorable for potent vasodilation and α1-adrenergic receptor antagonistic activity. The 2-ethoxyphenyl derivative (6e) was identified as the most potent compound, exhibiting greater activity than the reference drug naftopidil.[1]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 4-Isochromanone Hybrids
Novel 4-isochromanone hybrids bearing an N-benzyl pyridinium moiety were synthesized and evaluated as dual binding site acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[2]
| Compound | R Group (on N-benzyl) | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (SI = BuChE/AChE) |
| 9a | H | 25.3 ± 2.1 | > 2000 | > 79 |
| 9b | 2-Fluorobenzyl | 15.8 ± 1.3 | > 2000 | > 126 |
| 9c | 3-Fluorobenzyl | 12.1 ± 1.0 | > 2000 | > 165 |
| 9d | 4-Fluorobenzyl | 8.9 ± 0.7 | > 2000 | > 230 |
| Donepezil | - | 22.5 ± 1.8 | 3560 ± 280 | 158 |
SAR Insights: The position of the fluorine substituent on the N-benzyl group significantly influences AChE inhibitory activity. The 4-fluorobenzyl derivative (9d) demonstrated the most potent and selective inhibition of AChE, with an IC50 value of 8.9 nM and a selectivity index greater than 230.[2] This indicates a preference for electron-withdrawing groups at the para position for this series of compounds.
Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives
A study on the synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives against various bacterial and fungal strains.[3]
| Compound | R Group (at position 7) | S. epidermidis (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
| 1 | H | > 250 | > 250 |
| 2 | Methyl | > 250 | > 250 |
| 9 | Benzyl | > 250 | > 250 |
| 19 | Benzylidene (from 9) | 125 | 62.5 |
| Amphotericin B | - | - | 1.95 |
| Tetracycline | - | 3.9 | - |
SAR Insights: The precursor chroman-4-one derivatives (1, 2, and 9) showed no significant antimicrobial activity. However, the introduction of a benzylidene group to form the homoisoflavonoid derivative (19) conferred antifungal activity against C. albicans.[3] This highlights the importance of the homoisoflavonoid scaffold for the observed biological activity.
Experimental Protocols
1. In Vitro Vasodilation Assay
-
Methodology: Thoracic aortic rings from Wistar rats were mounted in organ baths containing Krebs solution. The rings were pre-contracted with phenylephrine. Cumulative concentration-response curves for the test compounds were then obtained to determine their vasodilatory effects. EC50 values were calculated from these curves.[1]
2. α1-Adrenergic Receptor Antagonistic Activity Assay
-
Methodology: The antagonistic activity of the compounds on α1-adrenergic receptors was evaluated in rat thoracic aorta. Concentration-response curves to phenylephrine were constructed in the absence and presence of the test compounds. The pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, were calculated using a Schild plot analysis.[1]
3. Acetylcholinesterase Inhibition Assay
-
Methodology: The AChE inhibitory activity was determined using Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound. The reaction was initiated by the addition of acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate. The absorbance was measured at 405 nm. The IC50 values were calculated from the concentration-inhibition curves.[2]
4. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Methodology: The MIC values were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in a 96-well plate containing the appropriate broth medium. A standardized inoculum of the microorganism was added to each well. The plates were incubated, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3]
Visualizations
References
- 1. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
Isochroman-4-one vs. Thiochroman-4-one: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isochroman-4-one and thiochroman-4-one scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. While structurally similar, the substitution of the oxygen atom in the this compound ring with a sulfur atom to form thiochroman-4-one significantly influences the physicochemical properties and, consequently, the biological activities of their derivatives. This guide provides a comparative overview of the biological activities reported for these two scaffolds, supported by experimental data, detailed protocols, and visualization of key signaling pathways.
Summary of Biological Activities
Derivatives of this compound have been predominantly investigated for their effects on the cardiovascular system, exhibiting notable antihypertensive and cardioprotective properties. In contrast, thiochroman-4-one derivatives have demonstrated a broad spectrum of antimicrobial, antifungal, and antiparasitic activities, with some also showing potential as anticancer agents.
Data Presentation: A Comparative Look at Biological Potency
The following tables summarize the quantitative data for the biological activities of representative this compound and thiochroman-4-one derivatives.
Table 1: Antihypertensive and Cardioprotective Activity of this compound Derivatives
| Compound | Biological Activity | Key Findings | Reference |
| XJP (7,8-dihydroxy-3-methyl-isochromanone-4) | Antihypertensive | Potent ACE inhibitor. | [1] |
| Compound IIId (XJP-isopropanolamine hybrid) | Antihypertensive (β1-adrenoceptor blocker) | Inhibition of 52.2% at 10-7 mol·L-1, superior to propranolol (49.7%). Significantly reduced systolic and diastolic blood pressure in SHRs by over 40%. | [2][3] |
| NO-releasing this compound Hybrids (e.g., Ia, IIIb, IIIe) | Antihypertensive | Maximum reduction of blood pressure in SHRs was nearly 40%, comparable to captopril. | [4] |
Table 2: Antibacterial Activity of Thiochroman-4-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro Pyrrolidine Derivative 8 | Bacillus subtilis | 32 | [5] |
| Staphylococcus epidermidis | 32 | [5] | |
| Staphylococcus aureus (ATCC 25923) | 32 | [5] | |
| Enterococcus faecalis | 32 | [5] | |
| Carboxamide and 1,3,4-thiadiazole thioether derivative 11 | Xanthomonas oryzae pv. oryzae (Xoo) | 24 (EC50) | [5] |
| Xanthomonas axonopodis pv. citri (Xac) | 30 (EC50) | [5] |
Table 3: Antifungal Activity of Thiochroman-4-one Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| NMT Inhibitor 22 | Candida albicans | 0.5 | [6] |
| 2-(Indole-3-yl)-thiochroman-4-one 20 | Candida albicans | 4 | [6] |
| Spiro Pyrrolidine Derivative 4a-d | Candida albicans | 64-125 | [7] |
Table 4: Antileishmanial Activity of Thiochroman-4-one Derivatives
| Compound | Parasite Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
| Vinyl Sulfone Derivative 4j | Leishmania panamensis (intracellular amastigotes) | 3.23 | 174 | [8] |
| Semicarbazone Derivative 19 | Leishmania panamensis (intracellular amastigotes) | 5.4 | >18.5 | [9][10] |
| Thiosemicarbazone Derivative 20 | Leishmania panamensis (intracellular amastigotes) | 5.1 | >9.8 | [9][10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the cited findings.
Antihypertensive Activity: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as a model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Compound Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., captopril) are included.
-
Blood Pressure and Heart Rate Monitoring: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured using a non-invasive tail-cuff method at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Antibacterial and Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains are used.
-
Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 105 CFU/mL).
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antileishmanial Activity: In Vitro Assay against Intracellular Amastigotes
-
Cell Culture: Human monocytic cell line U-937 is used as the host cell for Leishmania infection.
-
Infection: U-937 cells are infected with Leishmania panamensis promastigotes. The infected cells are then treated with the test compounds at various concentrations.
-
Compound Incubation: The treated, infected cells are incubated for a specific period (e.g., 72 hours).
-
Evaluation of Activity: The number of intracellular amastigotes is determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on U-937 cells is determined using a standard method like the MTT assay to calculate the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, indicating the selectivity of the compound for the parasite over the host cell.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and thiochroman-4-one derivatives are a result of their interaction with different cellular targets and signaling pathways.
This compound Derivatives: Cardiovascular Effects
The antihypertensive effects of many this compound derivatives are attributed to their ability to act as α1-adrenergic receptor antagonists .[11] By blocking these receptors in vascular smooth muscle, they prevent norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[12]
Furthermore, some this compound derivatives exhibit cardioprotective effects through the activation of the PI3K/Akt/eNOS signaling pathway . This pathway leads to the production of nitric oxide (NO), a potent vasodilator that also has anti-inflammatory and anti-platelet aggregation properties.
Thiochroman-4-one Derivatives: Antimicrobial and Antiparasitic Mechanisms
The antimicrobial and antiparasitic activities of thiochroman-4-one derivatives are often linked to their ability to inhibit specific enzymes essential for pathogen survival. For instance, some antifungal thiochroman-4-one derivatives act as inhibitors of N-myristoyltransferase (NMT) , an enzyme crucial for the myristoylation of proteins involved in fungal cell signaling and viability.[13] The mechanism of action for antileishmanial derivatives is still under investigation but is thought to involve the disruption of vital parasitic metabolic pathways.
Conclusion
The substitution of oxygen with sulfur in the chroman-4-one core structure leads to a significant divergence in the biological activity profiles of this compound and thiochroman-4-one derivatives. While isochroman-4-ones are promising scaffolds for the development of cardiovascular drugs, thiochroman-4-ones offer a versatile platform for the discovery of novel anti-infective agents. The data and experimental protocols presented in this guide provide a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating further exploration and optimization of these important heterocyclic scaffolds.
References
- 1. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel hybrids of natural this compound bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 7. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. infontd.org [infontd.org]
- 11. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Isochroman-4-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isochroman-4-one based inhibitors against established alternatives, focusing on their mechanism of action and performance. The information is supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
This compound derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. Their mechanism involves blocking the active site of AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.
Performance Comparison: this compound Derivatives vs. Standard AChE Inhibitors
The inhibitory potency of this compound based inhibitors is comparable to, and in some cases exceeds, that of established drugs such as Donepezil, Rivastigmine, and Galantamine. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound Class | Specific Derivative/Drug | Target | IC50 (nM) | Reference |
| This compound | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Human AChE | 1.61 | [1] |
| This compound | Other potent derivatives | Human AChE | 3 - 91 | [2] |
| Alternative | Donepezil | Human AChE | 11 - 33.4 | [2][3][4] |
| Alternative | Rivastigmine | Human AChE | 4,300 - 5,500 | [5][6][7] |
| Alternative | Galantamine | Human AChE | 5,130 | [8] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[9][10][11][12][13]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound inhibitors and alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or solvent for control).
-
Add 20 µL of the AChE solution.
-
Mix gently and pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Add 20 µL of the DTNB solution.
-
Initiate the reaction by adding 20 µL of the ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic measurement) or after a fixed incubation time (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catalytic mechanism of acetylcholinesterase and the general workflow for screening AChE inhibitors.
Cardioprotection via PI3K/Akt/eNOS Pathway Modulation
Certain this compound derivatives have demonstrated cardioprotective effects, partly through the modulation of the PI3K/Akt/eNOS signaling pathway. This pathway is crucial for cell survival and function, and its activation leads to the production of nitric oxide (NO), a key molecule in vasodilation and cardioprotection.
Performance Comparison: this compound Derivatives vs. Standard Cardioprotective Agents
Direct quantitative comparisons of this compound based inhibitors with standard cardioprotective drugs like beta-blockers and ACE inhibitors in the same experimental models are limited in publicly available literature. The table below provides a qualitative comparison of their mechanisms of action.
| Compound Class | Primary Mechanism of Action | Key Downstream Effects |
| This compound | Potential modulation of the PI3K/Akt/eNOS pathway, antioxidant activity | Increased NO production, reduced oxidative stress |
| Alternative (Beta-Blockers) | Blockade of beta-adrenergic receptors | Decreased heart rate, reduced blood pressure, decreased myocardial oxygen demand |
| Alternative (ACE Inhibitors) | Inhibition of angiotensin-converting enzyme | Decreased production of angiotensin II, vasodilation, reduced blood pressure |
Experimental Protocol: In Vitro Cardioprotection Assay in H9c2 Cells
This protocol describes a method to assess the cardioprotective effects of test compounds against oxidative stress-induced cell death in the H9c2 rat cardiomyocyte cell line.[14][15][16][17][18]
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂) or Isoproterenol to induce cell injury
-
Test compounds (this compound derivatives and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture H9c2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Plating:
-
Seed H9c2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).
-
Induce cellular injury by adding a pre-determined concentration of H₂O₂ or isoproterenol to the wells (except for the control group) and incubate for an appropriate duration (e.g., 2-24 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the EC50 value (the concentration of the compound that provides 50% protection) for each test compound.
-
Signaling Pathway and Experimental Workflow
The PI3K/Akt/eNOS signaling pathway and a general workflow for evaluating cardioprotective agents are depicted below.
Neurokinin-1 (NK1) Receptor Antagonism
Isochroman-based compounds have been developed as antagonists of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in pain, inflammation, and emesis. By blocking the binding of the endogenous ligand, Substance P, these antagonists can mitigate these physiological responses.
Performance Comparison: this compound Derivatives vs. Aprepitant
The binding affinity of isochroman-based NK1 receptor antagonists is in the nanomolar range, indicating high potency. The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor.
| Compound Class | Specific Derivative/Drug | Target | Ki (nM) | Reference |
| Isochroman | (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine | Human NK1 Receptor | 0.2 | [19] |
| Alternative | Aprepitant | Human NK1 Receptor | ~0.1 | [20][21] |
Experimental Protocol: Neurokinin-1 (NK1) Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[22]
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]Substance P)
-
Unlabeled Substance P (for determining non-specific binding)
-
Test compounds (isochroman-based antagonists and aprepitant)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the NK1 receptor signaling cascade and the workflow for a competitive binding assay.
References
- 1. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 美国GlpBio - Rivastigmine | Cholinesterase inhibitor | Cas# 123441-03-2 [glpbio.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. H9c2 Cardiomyocytes under Hypoxic Stress: Biological Effects Mediated by Sentinel Downstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]
- 22. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to isochroman-4-one
A Comparative Analysis of Synthetic Routes to Isochroman-4-one
This compound is a key structural motif found in a variety of natural products and pharmacologically active compounds, making its efficient synthesis a significant focus for researchers in organic chemistry and drug development. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles. The information is tailored for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable synthetic strategy based on specific project needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives, providing a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 2-Phenoxyacetic acid | Polyphosphoric acid (PPA) or other Lewis acids | Several hours | Elevated | Moderate to Good | Readily available starting materials, well-established reaction. | Harsh reaction conditions, potential for side products. |
| Parham-Type Cyclization | o-Bromobenzyl derivative with a Weinreb amide | t-BuLi | 1 minute | -78 | Good to Excellent | Very fast reaction, high yields. | Requires cryogenic temperatures, organolithium reagents are highly reactive.[1] |
| Oxidation of Isochroman-4-ol | Isochroman-4-ol | Pyridinium chlorochromate (PCC) | Several hours | Room Temperature | Good | Mild reaction conditions, high selectivity.[2][3] | Requires the pre-synthesis of the alcohol precursor. |
| Palladium-Catalyzed Carbonylative Cyclization | 2-Vinylbenzoate | Pd(OAc)₂, Alkynyl bromide | Not specified | 100 | up to 84 | Mild and neutral conditions, broad substrate scope.[4] | Synthesis of a derivative (3-alkynylated isochroman-1-one). |
| Laccase-Mediated Oxidative Cyclization | Pyrocatechuic acid, Styrene | Laccase (multicopper oxidase) | Not specified | Not specified | Good | Green and sustainable approach using an enzyme catalyst. | Typically produces derivatives, substrate scope can be limited by the enzyme. |
| Epoxidation/Cyclization followed by Oxidation | (E)-(2-Styrenyl)methanol | m-CPBA, then an oxidizing agent | Multi-step | Varies | Good (overall) | Access to functionalized isochroman-4-ols.[5] | Multi-step process, requires subsequent oxidation. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and offer a step-by-step guide for laboratory execution.
Intramolecular Friedel-Crafts Acylation
This classical method involves the cyclization of a 2-phenoxyacetic acid derivative in the presence of a strong acid catalyst.
Protocol:
-
To a flask equipped with a mechanical stirrer, add 2-phenoxyacetic acid.
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to a temperature of 100-120 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Parham-Type Cyclization
This route utilizes an intramolecular reaction of an organolithium species with an internal electrophile, such as a Weinreb amide, to form the this compound ring system.[1]
Protocol:
-
Dissolve the starting material, an o-bromobenzyl derivative containing a Weinreb amide, in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium (t-BuLi) in pentane (typically 2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 minute.[1]
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-isochromanone.
Oxidation of Isochroman-4-ol
This method involves the oxidation of the corresponding secondary alcohol, isochroman-4-ol, to the ketone using a chromium-based reagent like Pyridinium Chlorochromate (PCC).[2][3][6]
Protocol:
-
Suspend Pyridinium Chlorochromate (PCC) (typically 1.5 equivalents) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
To the stirred suspension, add a solution of isochroman-4-ol in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthetic routes to this compound.
Caption: Intramolecular Friedel-Crafts Acylation Pathway
Caption: Parham-Type Cyclization Pathway
Caption: Oxidation of Isochroman-4-ol Pathway
Caption: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Efficacy of isochroman-4-one derivatives compared to standard antihypertensive drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive efficacy of novel isochroman-4-one derivatives against standard antihypertensive drugs. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective assessment for research and development purposes.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies, comparing the blood pressure-lowering effects of selected this compound derivatives with the standard antihypertensive drugs, propranolol and captopril. It is important to note that this data is compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Drug/Derivative | Mechanism of Action | Dose | Route of Administration | Animal Model | Max. Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| This compound Derivatives | ||||||
| Compound IIId | β1-Adrenoceptor Blocker | Not Specified | Not Specified | Spontaneously Hypertensive Rats (SHRs) | > 40% | [1] |
| NO-releasing derivatives (Ia, IIIb, IIIe) | Nitric Oxide Donor | Not Specified | Not Specified | Spontaneously Hypertensive Rats (SHRs) | ~40% | [2] |
| Compound 6e | α1-Adrenergic Receptor Antagonist | Not Specified | Not Specified | Spontaneously Hypertensive Rats (SHRs) | Significant reduction, comparable to naftopidil | [3] |
| Standard Antihypertensive Drugs | ||||||
| Propranolol | β-Adrenoceptor Blocker | Not Specified | Not Specified | Spontaneously Hypertensive Rats (SHRs) | Comparable β1-adrenoceptor blocking effect to Compound IIId | [1] |
| Captopril | ACE Inhibitor | Not Specified | Not Specified | Spontaneously Hypertensive Rats (SHRs) | Comparable to NO-releasing this compound derivatives | [2] |
Experimental Protocols
A generalized experimental protocol for evaluating the antihypertensive activity of this compound derivatives in spontaneously hypertensive rats (SHRs) is outlined below. This protocol is based on common practices in preclinical hypertension research.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs) are commonly used as a model for essential hypertension.[4] Normotensive Wistar-Kyoto (WKY) rats can be used as a control group. The animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. Drug Administration:
-
The this compound derivatives and standard antihypertensive drugs are typically dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of DMSO).
-
Administration can be performed via various routes, including oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the study's objective and the compound's properties.
-
A vehicle control group receives the same volume of the vehicle without the active compound.
3. Blood Pressure Measurement:
-
Blood pressure can be measured using either non-invasive or invasive methods.[5]
-
Non-invasive method (Tail-cuff method): This is a common method for repeated measurements. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail to measure systolic and diastolic blood pressure.[5] Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure variations.[6]
-
Invasive method (Radiotelemetry): This method provides continuous and more accurate blood pressure readings without the need for restraint. A telemetry transmitter is surgically implanted into the abdominal aorta of the rat.[7] This allows for the monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
-
Baseline blood pressure is recorded before drug administration. After administration, blood pressure is monitored at various time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of this compound derivatives are attributed to various mechanisms, including β1-adrenergic receptor blockade and angiotensin-converting enzyme (ACE) inhibition. Some derivatives may also modulate other signaling pathways involved in blood pressure regulation.
β1-Adrenergic Receptor Blockade
Certain this compound derivatives, such as compound IIId, function as β1-adrenoceptor antagonists.[1] This mechanism is similar to that of standard β-blockers like propranolol. By blocking the β1-adrenergic receptors in the heart, these compounds inhibit the binding of catecholamines (norepinephrine and epinephrine), leading to:
-
A decrease in heart rate (negative chronotropic effect).
-
A reduction in myocardial contractility (negative inotropic effect).
-
A subsequent decrease in cardiac output, which contributes to the lowering of blood pressure.[8]
Angiotensin-Converting Enzyme (ACE) Inhibition
Some this compound derivatives have been found to act as ACE inhibitors, similar to drugs like captopril.[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, these derivatives prevent the conversion of angiotensin I to angiotensin II.[9][10] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, ACE inhibition leads to:
-
Vasodilation (relaxation of blood vessels).
-
Reduced aldosterone secretion, leading to decreased blood volume.
-
A subsequent reduction in both peripheral resistance and cardiac output, resulting in lower blood pressure.[11][12]
Potential Modulation of Other Signaling Pathways
Preliminary evidence suggests that some this compound derivatives may also exert their cardiovascular effects through the modulation of other signaling pathways:
-
PI3K/Akt/eNOS Pathway: This pathway is crucial for the production of nitric oxide (NO), a potent vasodilator. Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and vasorelaxation.[13][14][15]
-
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK in the vasculature can lead to vasodilation through various mechanisms, including the phosphorylation of eNOS.[16][17]
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the antihypertensive effects of this compound derivatives.
Caption: Experimental workflow for evaluating antihypertensive activity.
Caption: Mechanism of β1-adrenergic receptor blockade.
Caption: Mechanism of ACE inhibition.
References
- 1. Novel hybrids of natural this compound bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. caringsunshine.com [caringsunshine.com]
- 17. ahajournals.org [ahajournals.org]
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery, the isochroman-4-one scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a spectrum of biological activities. This guide provides a comparative analysis of the cross-reactivity profiles of this compound compounds, primarily focusing on their interactions with α1-adrenergic, β-adrenergic, and acetylcholinesterase targets. The following data, compiled from various studies, offers insights into the selectivity of these compounds, which is a critical consideration in the development of therapeutic agents with minimized off-target effects.
Quantitative Cross-Reactivity Data
The selectivity of this compound derivatives is a key determinant of their therapeutic potential. The following tables summarize the available quantitative data on the activity of various this compound compounds against their primary targets and related off-targets. It is important to note that the data presented is derived from different studies and features distinct derivatives of the this compound core structure.
| Compound Derivative | Primary Target | Activity (IC₅₀/Kᵢ) | Related Target | Activity (IC₅₀/Kᵢ) | Selectivity Ratio (Primary/Related) | Reference |
| Arylpiperazine Hybrid (e.g., 6e) | α₁-Adrenergic Receptor | Potent Antagonist | - | - | Data not available | [1] |
| Oxime Ether Hybrid (e.g., Ic) | β₁-Adrenoceptor | 52.2% inhibition at 10⁻⁷ M | - | - | Data not available | [2] |
Absence of comprehensive cross-reactivity data in a single study necessitates a comparative overview from multiple sources. Researchers are encouraged to perform dedicated selectivity profiling for novel this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of this compound compounds at their respective targets.
Radioligand Binding Assay for Adrenergic Receptors (α₁ and β₁)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Radioligand Binding Assay Workflow
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁ or β₁).
-
Radioligand (e.g., [³H]-Prazosin for α₁ receptors, [¹²⁵I]-Cyanopindolol for β₁ receptors).
-
Test this compound compound.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove non-specific binding.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of acetylcholinesterase.
Workflow:
AChE Inhibition Assay Workflow
Materials:
-
Purified acetylcholinesterase (AChE).
-
Acetylthiocholine (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test this compound compound.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
AChE is pre-incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine.
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is then determined.
Signaling Pathways
Understanding the signaling pathways associated with the primary targets of this compound compounds is essential for predicting their physiological effects.
α₁-Adrenergic Receptor Signaling
Activation of α₁-adrenergic receptors, which are Gq-protein coupled, leads to the stimulation of phospholipase C (PLC).
α₁-Adrenergic Receptor Signaling Pathway
β₁-Adrenergic Receptor Signaling
β₁-adrenergic receptors are Gs-protein coupled receptors that activate adenylyl cyclase.
β₁-Adrenergic Receptor Signaling Pathway
Acetylcholinesterase in Neuromuscular Transmission
Acetylcholinesterase plays a critical role in terminating nerve impulses at the neuromuscular junction by hydrolyzing acetylcholine.
Role of AChE at the Neuromuscular Junction
This guide underscores the importance of comprehensive cross-reactivity profiling in the early stages of drug development. While this compound derivatives show promise as modulators of adrenergic and cholinergic targets, a thorough understanding of their selectivity is paramount for advancing safe and effective therapeutic candidates. Further research is warranted to establish complete selectivity profiles for individual this compound compounds against a broader panel of related biological targets.
References
- 1. Design, synthesis and biological evaluation of this compound hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural this compound [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography for Isochroman-4-one Analog Structure Determination
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of isochroman-4-one analogs is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography stands as the gold standard for providing unambiguous atomic-level insights into these molecular scaffolds. This guide offers a comparative analysis of crystallographic data for various this compound derivatives, alongside a detailed experimental protocol and workflow for successful structure determination.
Comparative Crystallographic Data of this compound Analogs
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of representative this compound analogs. This data allows for a direct comparison of their solid-state structures and the quality of the crystallographic models.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 3-(4-Methoxyphenyl)isochroman-1-one | C₁₆H₁₄O₃ | Monoclinic | P2₁/c | 11.8933 | 14.6874 | 7.4521 | 90 | 101.040 | 90 | 1277.66 | 4 | 0.042 | [1] |
| 4-(1-Hydroxypropyl)-isochroman-1,3-dione | C₁₂H₁₂O₄ | Triclinic | P-1 | 7.367 | 8.1188 | 9.549 | 74.034 | 84.374 | 64.581 | 496.9 | 2 | - | [2] |
Deciphering the Molecular Blueprint: The X-ray Crystallography Workflow
The determination of the crystal structure of this compound analogs via X-ray crystallography is a multi-step process, beginning with the growth of high-quality single crystals and culminating in the refinement of the atomic model.[3][4]
Detailed Experimental Protocols
A successful X-ray crystallographic study hinges on meticulous execution of each experimental step. Below are detailed methodologies for the key stages of the process.
Synthesis, Purification, and Characterization
The this compound analog of interest must be synthesized and purified to the highest possible degree. Purity is critical for successful crystallization. Standard purification techniques such as column chromatography and recrystallization are employed. The purified compound's identity and purity should be confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization
The goal of crystallization is to obtain well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[4]
-
Screening for Crystallization Conditions: A variety of crystallization techniques can be employed, with vapor diffusion (hanging drop or sitting drop) being the most common for small molecules. A sparse matrix screening approach is often used, where the purified compound is dissolved in a suitable solvent and mixed with a range of precipitants at different concentrations and pH values.
-
Optimization: Once initial "hits" (conditions that yield crystals or crystalline precipitate) are identified, a more focused optimization screen is performed. This involves systematically varying the concentrations of the precipitant, the compound, and any additives, as well as exploring different temperatures.
X-ray Data Collection
Single crystals are carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]
-
Data Collection: A modern CCD or CMOS area detector is used to collect the diffraction pattern as the crystal is rotated in the X-ray beam.[4] For weakly diffracting crystals or to obtain very high-resolution data, synchrotron radiation sources are often utilized.[5] Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage and thermal vibrations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as SHELXS or SHELXT is commonly used for this purpose.[1]
Structure Solution and Refinement
The ultimate goal is to generate an accurate three-dimensional model of the electron density of the molecule.
-
Structure Solution: The "phase problem" is a central challenge in X-ray crystallography. For small molecules like this compound analogs, direct methods are typically successful in determining the initial phases of the structure factors.
-
Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using least-squares methods, where the atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction data. This process is iterated until convergence is reached, resulting in a final, validated crystal structure. Programs like SHELXL are widely used for structure refinement.[1]
By following these rigorous experimental protocols, researchers can reliably determine the crystal structures of novel this compound analogs, providing a solid foundation for advancing drug discovery and development efforts.
References
- 1. 3-(4-Methoxyphenyl)isochroman-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isochroman-4-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Isochroman-4-one, a compound frequently utilized in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from accidental splashes.
-
Eye and face protection: To guard against dust and fumes.[1]
Ventilation: Use this compound only in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1][2]
Handling Practices: Avoid eating, drinking, or smoking when using this product.[1] After handling, wash all exposed external body areas thoroughly.[1][3]
Quantitative Data Summary
For quick reference, the key physical, chemical, and hazard data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | Internal Data |
| Molecular Weight | 148.16 g/mol | Internal Data |
| Appearance | Solid | Internal Data |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
| Signal Word | Warning | [4] |
| Precautionary Codes | P261, P264, P270, P271, P280 | [1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[2] The following protocol outlines the general steps for its safe disposal.
Step 1: Waste Identification and Segregation
-
Characterize the waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.
-
Segregate the waste: Do not mix this compound waste with other incompatible waste streams.
Step 2: Containerization
-
Use a suitable, labeled container for waste collection. The container should be chemically resistant and have a secure lid to prevent spills and leaks.[1]
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound". Include the date of accumulation.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container tightly closed when not in use.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][6]
-
Provide the waste manifest or any other required documentation to the disposal vendor.
Step 5: Decontamination
-
Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound.[1]
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the primary chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling Isochroman-4-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isochroman-4-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.[1][4] | To protect against eye irritation or serious eye damage from splashes or dust.[1][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[6] A lab coat or chemical-resistant apron should be worn.[1][6] | To prevent skin contact which can cause irritation.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust/fumes are generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK EN14387) should be used.[6] | To avoid inhalation of harmful dust or vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][5]
-
Dispensing: Avoid generating dust.[1] Use appropriate tools (e.g., spatula) for transferring the solid material.
-
Spill Management: In case of a spill, immediately evacuate the area and alert emergency services if necessary.[1] For small spills, use dry clean-up procedures and avoid creating dust.[1] Collect the residue in a sealed, labeled container for disposal.[1] The spill area should be washed down with large amounts of water.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1][2]
Storage Protocol:
-
Keep containers tightly closed and in their original packaging.[1][4]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1][4]
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste.
Waste Treatment:
-
Dispose of contents and containers at an authorized hazardous or special waste collection point.[1]
-
Do not discharge into sewers or waterways.[1]
-
Empty containers may still retain chemical residues and should be handled as hazardous.[1] If recycling is not an option, containers should be punctured to prevent reuse and disposed of in an authorized landfill.[1]
-
Always consult and adhere to local, state, and federal waste disposal regulations.[4]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
